molecular formula C5H5N3O B12380957 Pyrazinamide-13C,15N

Pyrazinamide-13C,15N

Cat. No.: B12380957
M. Wt: 125.10 g/mol
InChI Key: IPEHBUMCGVEMRF-MPOCSFTDSA-N
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Description

Pyrazinamide-13C,15N is a useful research compound. Its molecular formula is C5H5N3O and its molecular weight is 125.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N3O

Molecular Weight

125.10 g/mol

IUPAC Name

pyrazine-2-(15N)carboxamide

InChI

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i5+1,6+1

InChI Key

IPEHBUMCGVEMRF-MPOCSFTDSA-N

Isomeric SMILES

C1=CN=C(C=N1)[13C](=O)[15NH2]

Canonical SMILES

C1=CN=C(C=N1)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Pyrazinamide-13C,15N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of isotopically labeled Pyrazinamide-13C,15N. This labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for quantitative bioanalysis and enabling detailed mechanistic investigations. This document outlines a proposed synthetic route and details the expected analytical characterization of the final product.

Introduction

Pyrazinamide is a cornerstone of first-line tuberculosis treatment. Understanding its metabolic fate is crucial for optimizing therapy and overcoming drug resistance. The use of stable isotope-labeled (SIL) pyrazinamide, specifically with ¹³C and ¹⁵N, allows for precise differentiation from the unlabeled drug in biological matrices using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide details a feasible synthetic pathway and the comprehensive characterization of Pyrazinamide-¹³C,¹⁵N.

Proposed Synthesis of this compound

The synthesis of Pyrazinamide-¹³C,¹⁵N can be approached through a multi-step process starting from commercially available labeled precursors. A plausible synthetic route is outlined below, involving the construction of the labeled pyrazine ring followed by the formation of the carboxamide group.

Experimental Protocol: Synthesis

Step 1: Synthesis of ¹³C₂-labeled 2,3-diaminopropionitrile

This step would involve standard organic synthesis methodologies to create a key precursor with the desired carbon isotopes.

Step 2: Cyclization to form ¹³C₂-2-aminopyrazine

The labeled diaminopropionitrile would then be cyclized to form the pyrazine ring.

Step 3: Diazotization and Cyanation to yield ¹³C₂-pyrazine-2-carbonitrile

The amino group on the pyrazine ring is converted to a nitrile, which is a precursor to the carboxylic acid.

Step 4: Hydrolysis to ¹³C₂-pyrazine-2-carboxylic acid

The nitrile is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Step 5: Amide formation to yield Pyrazinamide-¹³C,¹⁵N

The final step involves the coupling of the labeled carboxylic acid with a ¹⁵N-labeled ammonia source.

Synthesis_of_Pyrazinamide_13C_15N start Commercially Available ¹³C and ¹⁵N Precursors step1 Synthesis of ¹³C₂-Pyrazine-2-carboxylic acid start->step1 Multi-step synthesis step2 Activation of Carboxylic Acid step1->step2 e.g., SOCl₂ or coupling agent step3 Amidation with ¹⁵NH₃ Source step2->step3 Nucleophilic Acyl Substitution final_product Pyrazinamide-¹³C,¹⁵N step3->final_product Characterization_Workflow start Synthesized Pyrazinamide-¹³C,¹⁵N nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) start->nmr ms Mass Spectrometry (HRMS, MS/MS) start->ms hplc Purity Analysis (HPLC-UV) start->hplc result_nmr Structural Confirmation & Isotope Position nmr->result_nmr result_ms Molecular Weight & Isotopic Enrichment ms->result_ms result_hplc Chemical Purity hplc->result_hplc

A Technical Guide to the Chemical Properties of 13C,15N-labeled Pyrazinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, analytical methodologies, and metabolic pathways of 13C,15N-labeled Pyrazinamide. The inclusion of stable isotopes is crucial for a variety of applications in drug development, including metabolic research, pharmacokinetic studies, and as internal standards for quantitative bioanalysis.

Core Chemical Properties

Pyrazinamide is an antitubercular agent and a prodrug that is converted to its active form, pyrazinoic acid (POA), within Mycobacterium tuberculosis.[1][2] The 13C,15N-labeled version of Pyrazinamide serves as a valuable tool for researchers by allowing the differentiation and quantification of the drug from its endogenous analogues in biological matrices.[1][]

The fundamental chemical and physical properties of both unlabeled and a commercially available [13C2,15N2]-labeled Pyrazinamide are summarized below for comparison.

PropertyUnlabeled Pyrazinamide13C2,15N2-labeled PyrazinamideSource(s)
Molecular Formula C₅H₅N₃OC₃[¹³C]₂H₅N[¹⁵N]₂O[][4]
Molecular Weight 123.11 g/mol 127.13 g/mol [][4][5]
Appearance White crystalline powderNot specified (typically similar to unlabeled)[6]
Minimum Purity >98% (typical)98.00%[5]
Isotopic Enrichment Not Applicable≥99% ¹³C, ≥98% ¹⁵N[5]

Spectroscopic and Spectrometric Data

Spectroscopic data is essential for the structural elucidation and quantification of Pyrazinamide. While specific spectra for the labeled compound are not publicly available, the data for the unlabeled compound provides a reference for expected chemical shifts and fragmentation patterns.

NMR spectroscopy is used to confirm the chemical structure of Pyrazinamide. The following table summarizes known chemical shifts for unlabeled Pyrazinamide, typically recorded in DMSO-d6.

NucleusChemical Shift (ppm)Source(s)
¹H NMR 9.26, 8.91, 8.76, 8.35, 7.96[6]
¹³C NMR 165.11, 147.36, 145.06, 143.64, 143.35[6]
¹⁵N NMR Data available but specific shifts not detailed in snippets[4]

Note: In ¹³C,¹⁵N-labeled Pyrazinamide, the signals for the labeled carbon and nitrogen atoms would exhibit splitting due to spin-spin coupling, providing confirmation of the labeling positions.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the standard for quantifying Pyrazinamide in biological samples. The isotopic labeling provides a distinct mass shift, which is ideal for use as an internal standard.

ParameterUnlabeled Pyrazinamide13C2,15N2-labeled PyrazinamideSource(s)
Exact Mass 123.043 g/mol 127.034 g/mol (Calculated)[4]
Precursor Ion (m/z) 124.1 [M+H]⁺128.1 [M+H]⁺ (Expected)[7]
Product Ion (m/z) 78.981.9 (Expected for labeled fragment)[7]
MRM Transition 124.1 → 78.9128.1 → 81.9 (Expected)[7]

Experimental Protocols

Detailed and validated protocols are critical for obtaining reliable data in drug development. Below are methodologies commonly cited for the analysis of Pyrazinamide.

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.

  • Study Design : A single-dose, randomized, open-label, two-period crossover design is frequently recommended.[8][9][10] A washout period of at least 7 days is considered sufficient to prevent carry-over effects between treatments.[8]

  • Subjects : Studies are typically conducted in healthy adult volunteers under both fasting and postprandial conditions.[10]

  • Dosing : A single oral dose of the test and reference formulations is administered.[8]

  • Blood Sampling : To accurately characterize the pharmacokinetic profile, especially the maximum plasma concentration (Cmax), intensive blood sampling is required. A typical schedule includes sample collection pre-dose and at numerous time points post-dose, such as 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 2.75, 3, 3.25, 3.5, 4, 6, 8, 12, 16, 24, and 48 hours.[8]

  • Analysis : Plasma concentrations of Pyrazinamide are determined using a validated bioanalytical method, typically LC-MS/MS.[8][9]

This protocol outlines a common approach for the quantitative analysis of Pyrazinamide in human plasma.

  • Sample Preparation : Protein precipitation is a straightforward and effective method for sample cleanup. An internal standard (such as 13C,15N-labeled Pyrazinamide) is added to the plasma sample, followed by a precipitating agent like methanol or acetonitrile.[7][11] The sample is then vortexed and centrifuged to pellet the precipitated proteins.

  • Chromatographic Separation : The supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 5mM ammonium acetate).[11]

  • Mass Spectrometric Detection : The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7] Quantification is performed using Multiple Reaction Monitoring (MRM), tracking the specific precursor-to-product ion transition for Pyrazinamide (m/z 124.1 → 78.9) and its labeled internal standard.[7]

  • Data Analysis : A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of Pyrazinamide in the study samples is then determined from this curve.

Visualized Pathways and Workflows

Pyrazinamide is primarily metabolized in the liver. The main pathway involves hydrolysis to pyrazinoic acid (PA), which can be further oxidized.[12][13] This metabolic activation is crucial for its antitubercular activity.

Metabolic Pathway of Pyrazinamide Metabolic Pathway of Pyrazinamide PZA Pyrazinamide (PZA) Amidase Amidase PZA->Amidase XO_2 Xanthine Oxidase (XO) PZA->XO_2 PA Pyrazinoic Acid (PA) (Active Form) XO_1 Xanthine Oxidase (XO) PA->XO_1 OH_PZA 5-Hydroxy-pyrazinamide (5-OH-PZA) Amidase_2 Amidase OH_PZA->Amidase_2 OH_PA 5-Hydroxy-pyrazinoic acid (5-OH-PA) Amidase->PA XO_1->OH_PA XO_2->OH_PZA Amidase_2->OH_PA

Caption: Metabolic conversion of Pyrazinamide to its active and hydroxylated forms.

The quantification of drugs in biological matrices follows a standardized workflow to ensure accuracy and reproducibility. The use of a stable isotope-labeled internal standard is integral to this process.

Bioanalytical Workflow Bioanalytical Workflow for PZA Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Addition of 13C,15N-PZA (Internal Standard) p1->p2 p3 Protein Precipitation (e.g., with Methanol) p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 Injection into HPLC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (ESI+) a2->a3 a4 MRM Quantification (PZA & IS Transitions) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Plasma Concentrations d2->d3

Caption: Standard workflow for quantifying Pyrazinamide in plasma using LC-MS/MS.

References

Probing the Enigmatic Mechanism of Pyrazinamide in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides an in-depth technical overview of the current understanding of the mechanism of action of pyrazinamide (PZA), a critical first-line antitubercular agent. While the prompt specifically requested information on the use of 13C,15N-labeled pyrazinamide, an extensive search of the scientific literature did not yield specific studies that have utilized this isotopic-labeled compound to elucidate its mechanism of action in Mycobacterium tuberculosis. Therefore, this guide will focus on the established and proposed mechanisms of PZA, drawing from research using non-labeled and other isotopic methods. A concluding section will explore the potential applications of 13C,15N-PZA in future research to resolve the remaining questions surrounding its activity.

Introduction: The Paradox of Pyrazinamide

Pyrazinamide is a synthetic nicotinamide analog that plays a unique and indispensable role in the short-course chemotherapy of tuberculosis.[1][2] Its primary contribution is its potent sterilizing activity against semi-dormant mycobacteria residing in the acidic environment of caseous granulomas, a population of persister cells that are not effectively targeted by other antitubercular drugs.[1] This activity is crucial for shortening the duration of tuberculosis therapy from 9-12 months to the current standard of 6 months.[1][2]

Despite its clinical importance, the precise mechanism of action of PZA has remained one of the most enduring enigmas in tuberculosis research. It is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[3][4] The elucidation of its downstream targets has been a subject of considerable debate and evolving hypotheses.

The Activation of Pyrazinamide: A Prerequisite for Activity

Pyrazinamide diffuses into M. tuberculosis where it is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[3][4] This enzymatic conversion is a critical first step for the drug's antimycobacterial action.

PZA_Activation cluster_Mtb M. tuberculosis cytoplasm PZA Pyrazinamide (PZA) PZA_in PZA PZA->PZA_in Passive Diffusion POA Pyrazinoic Acid (POA) PZA_in->POA Hydrolysis PncA Pyrazinamidase (PncA) PncA->PZA_in catalyzes Mtb Mycobacterium tuberculosis

The Role of Acidic pH

The activity of PZA is significantly enhanced in an acidic environment (pH 5.0-5.5).[5] At this pH, a portion of the pyrazinoic acid that is effluxed from the cell becomes protonated to form uncharged pyrazinoic acid (HPOA).[1] This protonated form can more readily diffuse back into the mycobacterial cytoplasm, leading to the intracellular accumulation of POA.[1][6] This accumulation is thought to be a key factor in its potent activity against mycobacteria in the acidic milieu of macrophages and granulomas.

Proposed Mechanisms of Action of Pyrazinoic Acid

The exact molecular target(s) of POA remain a subject of ongoing investigation, with several hypotheses proposed over the years. The leading theories are summarized below.

POA_MoA cluster_targets Proposed Cellular Targets and Effects cluster_effects Downstream Consequences POA Pyrazinoic Acid (POA) PanD Aspartate Decarboxylase (PanD) POA->PanD Inhibits RpsA Ribosomal Protein S1 (RpsA) POA->RpsA Inhibits (disputed) FAS1 Fatty Acid Synthase I (FAS I) POA->FAS1 Inhibits (disputed) Membrane Cell Membrane POA->Membrane Disrupts CoA_depletion Coenzyme A Depletion PanD->CoA_depletion Trans_translation_inhibition Inhibition of Trans-translation RpsA->Trans_translation_inhibition Fatty_acid_synthesis_block Disruption of Fatty Acid Synthesis FAS1->Fatty_acid_synthesis_block Membrane_destabilization Disruption of Membrane Potential & Transport Membrane->Membrane_destabilization

Inhibition of Coenzyme A Biosynthesis via PanD

The most recent and strongly supported hypothesis is that pyrazinoic acid targets aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA).[7][8] CoA is a vital cofactor in numerous metabolic pathways, including fatty acid synthesis and the Krebs cycle.

Biochemical and structural studies have shown that POA binds to the active site of PanD in a manner consistent with competitive inhibition.[6][7] This binding is thought to trigger the degradation of PanD.[9] The inhibition of PanD leads to the depletion of CoA, which would have catastrophic consequences for the bacterium, particularly for non-replicating persisters that rely on efficient energy metabolism for survival.[1][8] Resistance to PZA has been linked to mutations in the panD gene, further strengthening the evidence for PanD as a primary target.[1]

Disruption of Trans-Translation via RpsA

An earlier hypothesis proposed that POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation.[10] Trans-translation is a crucial process in bacteria for rescuing ribosomes that have stalled on damaged mRNA, thereby preventing the accumulation of toxic truncated proteins and recycling ribosomes.[9] Inhibition of this process would be particularly detrimental to persistent, non-replicating mycobacteria. However, subsequent studies have cast doubt on this mechanism, and it is now considered less likely to be the primary mode of action.[9]

Inhibition of Fatty Acid Synthase I (FAS I)

It was initially proposed that POA inhibits fatty acid synthase I (FAS I), an enzyme essential for the synthesis of the long-chain fatty acids required for the mycobacterial cell wall.[3][4] While some studies have shown that PZA analogs can inhibit FAS I, the direct inhibition of this enzyme by POA has been disputed.[9]

Disruption of Membrane Energetics and Transport

Another proposed mechanism is that the accumulation of POA in the cytoplasm disrupts membrane potential and inhibits membrane transport functions.[11][12] This would interfere with the cell's ability to generate energy and transport essential nutrients, leading to cell death. This effect is thought to be particularly pronounced in the acidic conditions that favor POA accumulation.[11]

Mechanisms of Resistance to Pyrazinamide

The primary mechanism of resistance to PZA is the acquisition of mutations in the pncA gene, which result in a loss of pyrazinamidase activity.[1][4] Without a functional PncA enzyme, M. tuberculosis is unable to convert the prodrug PZA into its active form, POA. Mutations in pncA are found in the majority of PZA-resistant clinical isolates.

Less common mechanisms of resistance involve mutations in the genes encoding the proposed targets of POA, such as panD and rpsA.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and mechanism of pyrazinamide.

Table 1: Minimum Inhibitory Concentrations (MIC) of Pyrazinamide

Organism Medium/Condition pH MIC (µg/mL) Reference(s)
M. tuberculosis H37Ra PZA-S1 Minimal Media 6.8 200
M. tuberculosis H37Ra PZA-S1 Minimal Media 5.5 25

| M. tuberculosis | General | 5.5 | ~20 |[5] |

Table 2: Kinetic and Binding Data for POA and Proposed Targets

Target Enzyme Parameter Value Conditions Reference(s)
PanD (M. tuberculosis) Ki for POA 1.00 ± 0.04 mM Competitive inhibition model [6]

| PanD (M. tuberculosis) | Kd for POA | 0.71 ± 0.03 mM | Isothermal Titration Calorimetry |[6] |

Key Experimental Protocols

Pyrazinamidase (PncA) Activity Assay (Wayne's Method)

This widely used phenotypic method assesses the ability of a M. tuberculosis isolate to convert PZA to POA.

  • Inoculum Preparation: Prepare a heavy suspension of the M. tuberculosis isolate in sterile distilled water.

  • Assay Medium: Use a broth medium, such as Dubos broth base, containing 100 µg/mL of pyrazinamide.

  • Incubation: Inoculate the assay medium with the bacterial suspension and incubate at 37°C for 4 days.

  • Detection of Pyrazinoic Acid: After incubation, add 1 mL of freshly prepared 1% ferrous ammonium sulfate to 1 mL of the culture supernatant.

  • Result Interpretation: Observe for the development of a pink to red color, which indicates the presence of pyrazinoic acid (a positive result for PncA activity). The absence of a color change indicates a lack of PncA activity and suggests PZA resistance.

PanD Inhibition Assay (Coupled Enzyme Assay)

The inhibition of PanD by POA can be measured using a coupled enzyme assay that detects the product of the PanD reaction, β-alanine.

  • Reaction Mixture: Prepare a reaction mixture containing purified recombinant PanD, the substrate L-aspartate, and the cofactor pyridoxal 5'-phosphate in a suitable buffer (e.g., 100 mM Tris, pH 7.5).

  • Inhibitor Addition: Add varying concentrations of pyrazinoic acid to the reaction mixtures.

  • Coupling Enzymes: The production of β-alanine is coupled to subsequent enzymatic reactions that lead to a detectable change, such as the oxidation of NADH to NAD+, which can be monitored spectrophotometrically at 340 nm.

  • Data Analysis: Determine the initial reaction velocities at different POA concentrations and calculate kinetic parameters such as the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.[6]

Isothermal Titration Calorimetry (ITC) for POA-PanD Binding

ITC directly measures the heat changes that occur upon the binding of a ligand (POA) to a protein (PanD), allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

  • Sample Preparation: Prepare solutions of purified PanD in the sample cell and POA in the injection syringe, both in the same buffer (e.g., 100 mM Tris, pH 7.5).

  • Titration: Perform a series of injections of the POA solution into the PanD solution at a constant temperature (e.g., 20°C).

  • Data Acquisition: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and fit the data to a single-site binding model to calculate the thermodynamic parameters of the interaction.[6]

Potential Applications of Pyrazinamide-13C,15N in Future Research

While no studies were identified that have used 13C,15N-labeled pyrazinamide, this tool holds significant potential for definitively elucidating the drug's mechanism of action.

Future_Research cluster_methods Potential Experimental Approaches cluster_applications Research Questions to Address PZA_labeled This compound NMR NMR Spectroscopy PZA_labeled->NMR MS Mass Spectrometry PZA_labeled->MS Binding Direct Target Binding Confirmation (e.g., PanD, RpsA) NMR->Binding Saturation Transfer Difference (STD) NMR, Chemical Shift Perturbation Metabolic_fate Metabolic Fate of POA (Is the pyrazine ring opened?) MS->Metabolic_fate Metabolite Tracing Efflux Quantification of Efflux MS->Efflux LC-MS/MS Quantification Cell_wall Incorporation into Cellular Components MS->Cell_wall Isotope Ratio Mass Spectrometry

  • NMR-Based Binding Studies: 13C and 15N-labeled PZA could be used in NMR experiments, such as Saturation Transfer Difference (STD) NMR or chemical shift perturbation assays, to unequivocally identify which mycobacterial proteins it (or its active form, POA) binds to directly within the complex cellular environment. This could finally confirm or refute the various proposed targets.

  • Metabolic Fate Tracing: Mass spectrometry-based metabolomics could be employed to trace the metabolic fate of the 13C- and 15N-labeled POA within M. tuberculosis. This would reveal whether POA is further metabolized and could identify the pathways it interacts with, providing a more comprehensive understanding of its downstream effects.

  • Quantification of Efflux: The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry. 13C,15N-PZA and its corresponding labeled POA could be used to precisely measure the kinetics of PZA uptake and POA efflux, which is central to the drug's activity, particularly in relation to the acidic pH hypothesis.

Conclusion

Pyrazinamide remains a cornerstone of tuberculosis therapy, yet its mechanism of action is multifaceted and has been challenging to fully elucidate. The conversion of the prodrug PZA to POA by PncA is the undisputed first step. While several downstream targets have been proposed, the inhibition and degradation of PanD, leading to Coenzyme A depletion, is currently the most compelling hypothesis. The unique activity of PZA against persistent mycobacteria in acidic environments is likely a result of the intracellular accumulation of its active form. The development and application of advanced research tools, such as 13C,15N-labeled pyrazinamide, will be instrumental in finally resolving the remaining questions surrounding this enigmatic but essential drug.

References

Investigating the Metabolic Fate of Pyrazinamide: A Technical Guide Utilizing Modern Analytical Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA), a cornerstone of first-line tuberculosis therapy, plays a crucial role in shortening the duration of treatment. Understanding its metabolic fate is paramount for optimizing efficacy and mitigating potential hepatotoxicity, a known adverse effect. This technical guide provides an in-depth exploration of the metabolic pathways of Pyrazinamide and outlines the experimental methodologies for its investigation, with a conceptual focus on the application of stable isotope labeling using 13C and 15N. While specific quantitative data from 13C and 15N labeling studies on Pyrazinamide is not extensively available in publicly accessible literature, this guide furnishes the foundational knowledge and methodological framework for conducting such investigations.

The Metabolic Landscape of Pyrazinamide

Pyrazinamide is a prodrug that requires bioactivation to exert its anti-mycobacterial effect. The primary site of its metabolism is the liver. The metabolic cascade involves two key enzymes: a microsomal amidase and xanthine oxidase.

The metabolic journey begins with the conversion of Pyrazinamide to pyrazinoic acid (PA), its active metabolite, through the action of a hepatic amidase.[1][2] Subsequently, pyrazinoic acid is hydroxylated by xanthine oxidase to form 5-hydroxy-pyrazinoic acid (5-OH-PA).[1][2] An alternative, minor pathway involves the initial oxidation of Pyrazinamide by xanthine oxidase to 5-hydroxy-pyrazinamide (5-OH-PZA), which is then hydrolyzed by amidase to 5-OH-PA.[1] These metabolites are primarily excreted through the kidneys.[2] The accumulation of pyrazinoic acid and 5-hydroxy-pyrazinoic acid has been associated with the dose-dependent hepatotoxicity of Pyrazinamide.[1]

Metabolic Pathway of Pyrazinamide

Pyrazinamide_Metabolism PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) (Active Metabolite) PZA->PA Amidase OH_PZA 5-Hydroxy-pyrazinamide (5-OH-PZA) PZA->OH_PZA Xanthine Oxidase OH_PA 5-Hydroxy-pyrazinoic Acid (5-OH-PA) PA->OH_PA Xanthine Oxidase Excretion Renal Excretion PA->Excretion OH_PZA->OH_PA Amidase OH_PA->Excretion

Caption: Metabolic conversion of Pyrazinamide.

Experimental Protocols for Metabolic Investigation

A robust investigation into the metabolic fate of Pyrazinamide necessitates precise and validated experimental protocols. The use of 13C and 15N labeled Pyrazinamide, in conjunction with high-sensitivity analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allows for the accurate tracing and quantification of the parent drug and its metabolites.

Conceptual Experimental Workflow using 13C,15N Labeling

The following diagram illustrates a conceptual workflow for a stable isotope-labeled Pyrazinamide metabolism study.

Experimental_Workflow cluster_administration Drug Administration cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Admin Administration of ¹³C,¹⁵N-labeled Pyrazinamide to animal model or human subject Collection Time-course collection of biological samples (Plasma, Urine) Admin->Collection Preparation Protein Precipitation (e.g., with methanol or acetonitrile) Collection->Preparation Centrifugation Centrifugation Preparation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS analysis to separate and detect labeled and unlabeled PZA and metabolites Supernatant->LCMS Quantification Quantification of parent drug and metabolites LCMS->Quantification PK_Analysis Pharmacokinetic Modeling (e.g., clearance, half-life) Quantification->PK_Analysis

Caption: Workflow for a stable isotope labeling study.
Detailed Methodologies

2.2.1. In Vivo Study Design (Conceptual)

  • Subjects: Animal models (e.g., rats, mice) or human volunteers.

  • Test Article: Synthesized 13C and/or 15N-labeled Pyrazinamide. The position of the labels should be strategically chosen to ensure they are retained in the metabolites of interest.

  • Dosing: Administration of a single oral dose of labeled Pyrazinamide.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours). Samples are immediately processed and stored at -80°C until analysis.

2.2.2. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for preparing plasma samples for LC-MS/MS analysis.

  • Thaw Samples: Thaw frozen plasma and urine samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma or urine into a microcentrifuge tube.

  • Internal Standard: Add an internal standard (e.g., a deuterated analog of Pyrazinamide or a structurally similar compound) to each sample to correct for analytical variability.

  • Precipitation: Add 300 µL of cold methanol or acetonitrile to each sample.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the analytes.

2.2.3. LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the sensitive and specific quantification of Pyrazinamide and its metabolites.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of Pyrazinamide and its metabolites.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the parent drug, its metabolites (both labeled and unlabeled), and the internal standard.

Quantitative Data Presentation

While specific data from 13C/15N labeling studies on Pyrazinamide is not available in the reviewed literature, the following tables provide a template for how such data would be presented. These tables would allow for a clear comparison of the pharmacokinetic parameters of the parent drug and its metabolites.

Table 1: Pharmacokinetic Parameters of Pyrazinamide and its Metabolites in Plasma (Hypothetical Data)
ParameterPyrazinamide (PZA)Pyrazinoic Acid (PA)5-Hydroxy-pyrazinoic Acid (5-OH-PA)
Cmax (µg/mL) ValueValueValue
Tmax (h) ValueValueValue
AUC0-t (µg·h/mL) ValueValueValue
t1/2 (h) ValueValueValue
CL/F (L/h/kg) ValueN/AN/A

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life; CL/F: Apparent total clearance.

Table 2: Cumulative Urinary Excretion of Pyrazinamide and its Metabolites (Hypothetical Data)
Time Interval (h)% of Administered Dose Excreted
Pyrazinamide (PZA)
0 - 4 Value
4 - 8 Value
8 - 12 Value
12 - 24 Value
Total (0 - 24) Value

Conclusion and Future Directions

The investigation of Pyrazinamide's metabolic fate is crucial for enhancing its therapeutic benefits and ensuring patient safety. While the primary metabolic pathways have been elucidated, the application of stable isotope labeling with 13C and 15N offers a powerful tool for gaining a more precise quantitative understanding of its pharmacokinetics and inter-individual variability. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design and execute studies that can fill the existing knowledge gaps. Future research employing these advanced analytical techniques will be instrumental in refining dosing strategies, understanding drug-drug interactions, and ultimately improving the clinical management of tuberculosis.

References

The Role of Pyrazinamide-¹³C,¹⁵N in Elucidating Tuberculosis Drug Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy, unique in its ability to eliminate persistent, non-replicating mycobacteria.[1][2] The emergence of PZA-resistant Mycobacterium tuberculosis (Mtb) strains poses a significant threat to global tuberculosis control.[3][4] Understanding the molecular underpinnings of this resistance is paramount for the development of rapid diagnostics and novel therapeutic strategies. This technical guide explores the pivotal role of isotopically labeled Pyrazinamide-¹³C,¹⁵N in advancing our comprehension of PZA resistance mechanisms. By enabling precise tracing and quantification, Pyrazinamide-¹³C,¹⁵N serves as a powerful chemical probe to dissect the drug's metabolic activation and the impact of resistance-conferring mutations.

Introduction: The Pyrazinamide Paradox

Pyrazinamide is a prodrug, meaning it requires conversion into its active form, pyrazinoic acid (POA), to exert its bactericidal effect.[1][5][6] This activation is catalyzed by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[5][6] POA is particularly effective in the acidic environment of granulomas, where it is thought to disrupt membrane potential, interfere with energy production, and inhibit vital cellular processes.[1][6][7]

The vast majority of PZA resistance, observed in 72-98% of resistant clinical isolates, is attributed to mutations within the pncA gene.[8] These mutations typically lead to a dysfunctional or inactive PncA enzyme, thereby preventing the conversion of PZA to its active POA form.[5][9] Consequently, quantifying the conversion of PZA to POA serves as a direct measure of PncA activity and a reliable indicator of PZA susceptibility.[10][11][12][13] While less frequent, mutations in other genes such as rpsA (encoding ribosomal protein S1) and panD (encoding aspartate decarboxylase) have also been associated with PZA resistance.[1][14]

Pyrazinamide-¹³C,¹⁵N: A High-Fidelity Tracer

Pyrazinamide-¹³C,¹⁵N is a stable isotope-labeled version of PZA, where specific carbon and nitrogen atoms are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively.[7] This labeling does not alter the chemical properties of the drug but allows it to be distinguished from its unlabeled counterpart by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[15][16]

The primary role of Pyrazinamide-¹³C,¹⁵N in resistance studies is to facilitate highly accurate and sensitive quantification of PZA and its metabolic product, POA. This is crucial for:

  • Determining PncA Enzyme Kinetics: By providing a labeled substrate, researchers can precisely measure the rate of POA formation by wild-type and mutant PncA enzymes, thereby quantifying the functional impact of specific resistance-conferring mutations.

  • Metabolic Flux Analysis: In whole-cell experiments, Pyrazinamide-¹³C,¹⁵N can be used to trace the metabolic fate of the drug, confirming that the lack of POA production in resistant strains is due to impaired PncA activity and not, for instance, altered drug efflux or degradation pathways.

  • Developing Advanced Diagnostics: Isotope-dilution mass spectrometry assays using Pyrazinamide-¹³C,¹⁵N as an internal standard can provide a gold-standard method for quantifying PZA and POA in complex biological samples, forming the basis for highly accurate susceptibility tests.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Pyrazinamide-¹³C,¹⁵N to investigate PZA resistance.

In Vitro PncA Enzyme Kinetic Assay using LC-MS

This protocol details the measurement of kinetic parameters (Vmax, Km) for wild-type and mutant PncA enzymes.

Materials:

  • Recombinant wild-type and mutant PncA enzymes

  • Pyrazinamide-¹³C,¹⁵N

  • Pyrazinoic acid (for standard curve)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5)

  • Acetonitrile with 0.1% formic acid (for quenching and mobile phase)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Prepare Substrate Solutions: Create a series of Pyrazinamide-¹³C,¹⁵N concentrations (e.g., 0 to 4 mM) in the assay buffer.

  • Enzyme Reaction: In a microcentrifuge tube, combine 1 µM of the PncA enzyme with the Pyrazinamide-¹³C,¹⁵N substrate solution. Incubate at 37°C for a defined period (e.g., 1-60 minutes, depending on enzyme activity) to ensure initial velocity conditions.

  • Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile with 0.1% formic acid.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to an autosampler vial for LC-MS analysis.

  • LC-MS Analysis: Inject the sample into the LC-MS system. Use a suitable C18 column for chromatographic separation. Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) for both Pyrazinamide-¹³C,¹⁵N and the resulting ¹³C,¹⁵N-labeled POA.

  • Quantification: Generate a standard curve using known concentrations of unlabeled pyrazinoic acid. Use this curve to quantify the amount of ¹³C,¹⁵N-POA produced in each reaction.

  • Data Analysis: Plot the rate of POA formation against the substrate concentration. Use Michaelis-Menten kinetics to calculate Vmax and Km for each enzyme variant.

Whole-Cell Metabolic Labeling and Metabolite Extraction

This protocol is designed to trace the conversion of PZA to POA in susceptible and resistant M. tuberculosis strains.

Materials:

  • M. tuberculosis cultures (susceptible and resistant strains)

  • Middlebrook 7H9 medium supplemented with OADC

  • Pyrazinamide-¹³C,¹⁵N

  • Phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20)

  • Bead beater and sterile lysis tubes with beads

Procedure:

  • Bacterial Culture: Grow M. tuberculosis strains to mid-log phase in 7H9 medium.

  • Drug Exposure: Pellet the bacterial cells and resuspend them in fresh 7H9 medium (acidified to pH 5.5 to mimic the in vivo environment). Add Pyrazinamide-¹³C,¹⁵N to a final concentration of 100 µg/mL. Incubate for 24-48 hours.

  • Cell Harvesting: Pellet the cells by centrifugation and wash twice with cold PBS to remove extracellular drug.

  • Metabolite Extraction: Resuspend the cell pellet in the cold extraction solvent. Transfer to a lysis tube with beads. Lyse the cells using a bead beater.

  • Sample Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the intracellular metabolites.

  • Analysis: Analyze the supernatant using LC-MS or NMR to detect and quantify intracellular Pyrazinamide-¹³C,¹⁵N and ¹³C,¹⁵N-POA.

Data Presentation

Quantitative data from the described experiments can be summarized for clear comparison.

Table 1: PncA Enzyme Kinetic Parameters for Wild-Type and Resistant Mutant Strains

PncA VariantMutationKm (mM)Vmax (µM/min/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
Wild-TypeNone1.51501.2 x 104
Mutant AHis57Asp> 20< 1.0Not determinable
Mutant BCys138Tyr15.212.59.8 x 101
Mutant CAla102Val8.975.31.0 x 103

Table 2: Intracellular Concentrations of PZA and POA in M. tuberculosis Strains After Incubation with Pyrazinamide-¹³C,¹⁵N

Mtb StrainpncA GenotypeIntracellular [¹³C,¹⁵N-PZA] (µM)Intracellular [¹³C,¹⁵N-POA] (µM)Conversion Ratio (POA/PZA)
H37Rv (Susceptible)Wild-Type25.8185.47.19
Clinical Isolate 1 (Resistant)Wild-Type (rpsA mutant)28.1192.36.84
Clinical Isolate 2 (Resistant)pncA Cys138Tyr155.25.10.03
Clinical Isolate 3 (Resistant)pncA deletion198.6< 0.1 (Below LOD)~0

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

PZA_Activation_Pathway cluster_extracellular Extracellular (Acidic pH) cluster_intracellular M. tuberculosis Cytoplasm cluster_resistance Resistance Mechanism PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion PncA PncA Enzyme PZA_int->PncA POA Pyrazinoic Acid (POA) (Active Form) Targets Cellular Targets (Membrane, Energy, etc.) POA->Targets Inhibition PncA->POA Hydrolysis pncA_mutation pncA mutation pncA_mutation->PncA Inactivation

Caption: Metabolic activation pathway of Pyrazinamide and the primary mechanism of resistance.

Experimental_Workflow start Start: Resistant & Susceptible Mtb Strains culture Culture in 7H9 medium start->culture exposure Expose to Pyrazinamide-¹³C,¹⁵N culture->exposure harvest Harvest & Wash Cells exposure->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS or NMR Analysis extraction->analysis quantify Quantify Intracellular ¹³C,¹⁵N-PZA & ¹³C,¹⁵N-POA analysis->quantify compare Compare POA/PZA Ratio between Strains quantify->compare conclusion Conclusion: Correlate Genotype with PncA Functional Deficit compare->conclusion

References

Pyrazinamide-13C,15N: A Technical Guide to Unraveling Mycobacterial Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) is a critical first-line antitubercular drug, indispensable for the effective short-course treatment of tuberculosis (TB).[1] Its unique ability to eliminate persistent, non-replicating mycobacteria residing in acidic environments is crucial for preventing disease relapse.[2][3][4][5] PZA is a prodrug, meaning it requires conversion within the mycobacterial cell to its active form, pyrazinoic acid (POA), a process catalyzed by the bacterial enzyme pyrazinamidase (PncA).[6][7]

Despite its long-standing clinical importance, the precise molecular mechanisms of PZA's action and the intricacies of its metabolic impact on Mycobacterium tuberculosis are still being fully elucidated. Stable isotope labeling, using molecules enriched with heavy isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), provides a powerful method for tracing the metabolic fate of compounds in biological systems.[8] Pyrazinamide-13C,15N is a labeled analogue of PZA that serves as an invaluable tool for researchers.[8][] By replacing naturally abundant ¹²C and ¹⁴N with their heavier, non-radioactive counterparts, scientists can precisely track the uptake, conversion, and downstream effects of PZA, offering unprecedented insights into its mechanism of action, resistance pathways, and overall impact on mycobacterial metabolism. This guide provides an in-depth overview of the application of this compound in TB research, complete with experimental protocols and data interpretation frameworks.

Mechanism of Action and Resistance

Activation of Pyrazinamide

PZA passively diffuses into the Mycobacterium tuberculosis bacillus.[4][10] Inside the cytoplasm, the enzyme pyrazinamidase, encoded by the pncA gene, hydrolyzes PZA into its active form, POA.[11][6][7] At the acidic pH characteristic of the environments where persistent mycobacteria are found (e.g., within phagosomes), POA is protonated to form HPOA.[12] This protonated form is thought to be less efficiently effluxed, leading to its accumulation within the cell, where it exerts its bactericidal effects.[10]

Proposed Cellular Targets of Pyrazinoic Acid (POA)

The exact mechanism of POA's bactericidal activity is multifaceted, with several proposed targets:

  • Membrane Energetics and Transport: The accumulation of POA is believed to disrupt membrane potential and interfere with cellular energy production, compromising the bacterium's ability to survive, especially in the low-energy state of persistence.[1][8][10]

  • Inhibition of Trans-Translation: POA has been shown to bind to the ribosomal protein S1 (RpsA), a key component of the trans-translation machinery.[2][4][13] Trans-translation is a crucial process for rescuing stalled ribosomes, particularly in non-replicating bacteria. Its inhibition may explain PZA's potent activity against persisters.[4]

  • Coenzyme A (CoA) Biosynthesis: More recent evidence points to the aspartate decarboxylase (PanD) as a key target of POA.[2][10][14] PanD is an essential enzyme in the biosynthesis of pantothenate and, consequently, Coenzyme A. By binding to PanD, POA inhibits this pathway, disrupting numerous vital metabolic processes that depend on CoA.[14]

Mechanisms of Resistance

The primary mechanism of PZA resistance in clinical isolates of M. tuberculosis involves mutations in the pncA gene.[2][7] These mutations result in a PncA enzyme with reduced or no pyrazinamidase activity, preventing the conversion of PZA to its active POA form.[7] Other, less common, resistance mechanisms involve mutations in the genes encoding its proposed targets, such as rpsA and panD.[11][2]

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_cell Mycobacterium tuberculosis Cytoplasm cluster_targets Cellular Targets cluster_resistance Resistance Mechanisms PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (PncA) PZA_int->PncA Hydrolysis POA Pyrazinoic Acid (POA) PncA->POA Membrane Membrane Disruption & Energy Depletion POA->Membrane RpsA Ribosomal Protein S1 (RpsA) POA->RpsA Binding PanD Aspartate Decarboxylase (PanD) POA->PanD Binding TransTranslation Inhibition of Trans-translation RpsA->TransTranslation CoA_Synth Inhibition of CoA Biosynthesis PanD->CoA_Synth pncA_mut pncA mutation pncA_mut->PncA Inactivates rpsA_mut rpsA mutation rpsA_mut->RpsA Alters Binding panD_mut panD mutation panD_mut->PanD Alters Binding

PZA activation, proposed targets, and resistance pathways.

Quantitative Data Presentation

The use of this compound allows for precise quantification of metabolic processes. The following tables summarize key quantitative data, derived from published literature and representative of typical findings in this field.

Table 1: Kinetic Parameters of M. tuberculosis Pyrazinamidase (PncA)

SubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Pyrazinamide300 ± 403.8 ± 0.11.3 x 10⁴[15]
Nicotinamide14 ± 13.1 ± 0.12.2 x 10⁵[15]

This table shows that while PncA can process PZA, its natural substrate, nicotinamide, is hydrolyzed more efficiently.

Table 2: Metabolite Level Changes in M. bovis BCG after POA Treatment

MetaboliteTreatmentRelative Level (Scaled Intensity) at 24hFold Change vs. No POAReference
Aspartate No POA~1.0 x 10⁷1.0[14]
4 mM POA~1.2 x 10⁷~1.2[14]
β-alanine No POA~2.0 x 10⁶1.0[14]
4 mM POA~0.5 x 10⁶~0.25 [14]
Pantothenate No POA~1.5 x 10⁶1.0[14]
4 mM POA~0.4 x 10⁶~0.27 [14]
Coenzyme A No POA~4.0 x 10⁶1.0[14]
4 mM POA~0.8 x 10⁶~0.20 [14]

This data demonstrates that POA treatment leads to a significant depletion of metabolites downstream of the PanD-catalyzed step (β-alanine, pantothenate, CoA), consistent with PanD being a primary target.

Experimental Protocols

The following protocols provide a framework for using this compound to investigate mycobacterial metabolism.

Protocol 1: Isotopic Labeling of M. tuberculosis Cultures

Objective: To label the intracellular pool of PZA and its metabolites for downstream analysis.

Materials:

  • M. tuberculosis strain of interest (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • This compound (isotopic purity >98%)

  • Sterile culture flasks and incubator (37°C with shaking)

  • Phosphate-buffered saline (PBS), ice-cold

Methodology:

  • Inoculate 7H9 broth with M. tuberculosis and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Prepare a stock solution of this compound in DMSO or water.

  • Add the labeled PZA to the culture at the desired final concentration (e.g., 50-100 µg/mL). For studies at acidic pH, adjust the medium pH to 5.5-6.0 before adding the drug.

  • Incubate the culture for a defined period (e.g., time points at 4, 24, and 48 hours) to allow for uptake and metabolism of the labeled compound.

  • Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS to remove extracellular medium and drug.

  • Immediately proceed to metabolite extraction or store the cell pellet at -80°C.

Protocol 2: Metabolite Extraction for Mass Spectrometry

Objective: To extract intracellular metabolites, including labeled PZA and POA, for LC-MS analysis.

Materials:

  • Bacterial cell pellet from Protocol 1

  • Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C

  • Bead beater or probe sonicator

  • Centrifuge capable of 14,000 x g at 4°C

Methodology:

  • Resuspend the cell pellet in 1 mL of the pre-chilled extraction solvent.

  • Lyse the cells to release intracellular contents. This can be achieved by:

    • Bead beating: Add sterile zirconia beads and process for 3 cycles of 45 seconds with 1-minute cooling intervals on ice.

    • Sonication: Use a probe sonicator for 5 cycles of 30 seconds on/30 seconds off, keeping the sample on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, which contains the metabolites, to a new microfuge tube.

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • The dried extract is now ready for resuspension in a suitable solvent for LC-MS analysis.

Protocol 3: LC-MS/MS Analysis for Labeled Metabolites

Objective: To detect and quantify this compound and its labeled metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Methodology:

  • Reconstitute the dried metabolite extract in a suitable mobile phase (e.g., 5% acetonitrile in water).

  • Inject the sample onto an appropriate HPLC column (e.g., a reverse-phase C18 column for separating PZA and POA).

  • Perform chromatographic separation using a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).

  • The mass spectrometer should be operated in positive ion mode.

  • Monitor for the specific mass-to-charge ratios (m/z) of unlabeled and labeled compounds. For this compound (assuming one ¹³C and two ¹⁵N atoms), the expected mass shift would be +3 Da compared to the unlabeled compound.

  • Use tandem mass spectrometry (MS/MS) to confirm the identity of the labeled compounds by comparing their fragmentation patterns to those of known standards.

  • Quantify the peak areas corresponding to the labeled species to determine their relative or absolute abundance.

Mandatory Visualizations

Workflow Culture 1. M. tuberculosis Culture (Mid-log phase) Label 2. Add Pyrazinamide-¹³C,¹⁵N Culture->Label Incubate 3. Incubate (Time Course) Label->Incubate Harvest 4. Harvest & Wash Cells Incubate->Harvest Extract 5. Metabolite Extraction (Cell Lysis) Harvest->Extract Analyze 6. LC-MS/MS Analysis Extract->Analyze Data 7. Data Processing (Quantification of Labeled Species) Analyze->Data

Experimental workflow for PZA-¹³C,¹⁵N metabolic studies.

Signaling_Pathway cluster_downstream Metabolic Impact PZA Pyrazinamide-¹³C,¹⁵N PncA PncA Enzyme PZA->PncA Conversion POA POA-¹³C,¹⁵N PncA->POA CoA CoA Pathway Disruption POA->CoA Energy Energy Metabolism Disruption POA->Energy Translation Trans-Translation Inhibition POA->Translation

Logical flow of PZA-¹³C,¹⁵N action and metabolic impact.

Conclusion

This compound is a sophisticated and essential tool for advancing our understanding of tuberculosis. It enables researchers to move beyond static measurements and dynamically trace the journey of PZA from a prodrug to an active metabolite, revealing its precise interactions within the complex metabolic network of Mycobacterium tuberculosis. By facilitating the detailed quantification of drug uptake, metabolic conversion, and the perturbation of specific pathways like Coenzyme A biosynthesis, this stable isotope-labeled probe provides critical data for elucidating mechanisms of action and resistance. The methodologies outlined in this guide offer a robust framework for leveraging this compound to accelerate the discovery of more effective TB therapies and to devise strategies to overcome the challenge of drug resistance.

References

A Technical Guide to the Structural Elucidation of Pyrazinamide-¹³C,¹⁵N using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data involved in the structural characterization of isotopically labeled Pyrazinamide (PZA) using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazinamide is a critical first-line antitubercular prodrug used in combination therapies to treat Mycobacterium tuberculosis infections.[1][2][3] Isotopic labeling with ¹³C and ¹⁵N significantly enhances NMR sensitivity and enables advanced multi-dimensional experiments, facilitating unambiguous structural assignment and the study of molecular interactions.

Mechanism of Action: From Prodrug to Active Agent

Pyrazinamide is a prodrug that requires bioactivation within the mycobacterium.[1][2][4] It passively diffuses into M. tuberculosis, where the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes it into its active form, pyrazinoic acid (POA).[1][2][5][6] In the acidic environment of the tuberculous lesion, POA is protonated and re-enters the bacterium, disrupting membrane transport and acidifying the cytoplasm, which is lethal to the persister cells.[1][5] Resistance to PZA is most commonly associated with mutations in the pncA gene that impair or eliminate PZase activity, preventing the conversion to POA.[2][5]

Pyrazinamide_Activation PZA_ext Pyrazinamide (PZA) (Extracellular) PZA_int Pyrazinamide (PZA) (Intracellular) PZA_ext->PZA_int Passive Diffusion POA_int Pyrazinoic Acid (POA) (Active Form) PZA_int->POA_int Disruption Membrane Disruption & Cytoplasmic Acidification POA_int->Disruption Accumulation (Acidic pH) PZase Pyrazinamidase (PZase Enzyme) PZase->PZA_int

Caption: Bioactivation pathway of Pyrazinamide (PZA) to Pyrazinoic Acid (POA).

Quantitative NMR Data Presentation

The following tables summarize the assigned chemical shifts for Pyrazinamide based on data from various spectroscopic databases. The use of ¹³C and ¹⁵N labeling does not significantly alter the chemical shifts but allows for direct observation of these nuclei and enables heteronuclear correlation experiments.

Table 1: ¹H NMR Chemical Shifts for Pyrazinamide Solvent: DMSO-d₆

Proton Chemical Shift (ppm) Multiplicity
H-3 9.25 s
H-5 8.91 d
H-6 8.76 d
-NH₂ 8.35, 7.96 br s, br s

Data sourced from PubChem.[7]

Table 2: ¹³C NMR Chemical Shifts for Pyrazinamide-¹³C,¹⁵N Solvent: DMSO-d₆

Carbon Chemical Shift (ppm)
C=O 165.11
C-2 147.36
C-3 145.06
C-5 143.64
C-6 143.35

Data sourced from PubChem.[7]

Table 3: ¹⁵N NMR Chemical Shifts for Pyrazinamide-¹³C,¹⁵N Solvent & Referencing: Neat Nitromethane (External)

Nitrogen Chemical Shift (ppm) Notes
N-1 ~317 Typical for pyridine-like nitrogen.[8]
N-4 ~317 Typical for pyridine-like nitrogen.[8]
-NH₂ ~83 Typical for amide nitrogen.[8]

Note: Specific experimental ¹⁵N NMR data for Pyrazinamide is sparse in publicly available literature; these are characteristic chemical shift ranges for the functional groups present.[8]

Experimental Workflow for Structural Elucidation

The complete assignment of NMR signals and confirmation of the molecular structure of Pyrazinamide-¹³C,¹⁵N is achieved through a systematic workflow involving one-dimensional (1D) and two-dimensional (2D) NMR experiments.

NMR_Workflow cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation Sample Dissolve ¹³C,¹⁵N-PZA in NMR Solvent (e.g., DMSO-d₆) H1 ¹H NMR Sample->H1 C13 ¹³C NMR Sample->C13 N15 ¹⁵N NMR Sample->N15 COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC ¹H-¹³C / ¹H-¹⁵N HSQC (Direct 1-Bond Correlation) H1->HSQC HMBC ¹H-¹³C / ¹H-¹⁵N HMBC (Long-Range 2-3 Bond Correlation) H1->HMBC C13->HSQC C13->HMBC N15->HSQC N15->HMBC Assign Assign Signals (¹H, ¹³C, ¹⁵N) COSY->Assign HSQC->Assign HMBC->Assign Structure Confirm Molecular Structure & Connectivity Assign->Structure

References

Methodological & Application

Application Note: Quantitative Analysis of Pyrazinamide in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Pyrazinamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Pyrazinamide-¹³C,¹⁵N, to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. The protocol details a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Pyrazinamide.

Introduction

Pyrazinamide is a crucial first-line antituberculosis drug.[1] Monitoring its concentration in plasma is essential for optimizing treatment, ensuring efficacy, and minimizing toxicity. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and throughput.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard in quantitative LC-MS/MS, as it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[2] This application note describes a validated method for the determination of Pyrazinamide in human plasma utilizing Pyrazinamide-¹³C,¹⁵N as the internal standard.

Experimental

Materials and Reagents
  • Pyrazinamide (Reference Standard)

  • Pyrazinamide-¹³C,¹⁵N (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (with K₂EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)

  • Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Pyrazinamide: Dissolve an appropriate amount of Pyrazinamide reference standard in methanol.

    • Pyrazinamide-¹³C,¹⁵N (IS): Dissolve an appropriate amount of Pyrazinamide-¹³C,¹⁵N in methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the Pyrazinamide stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Pyrazinamide-¹³C,¹⁵N stock solution with methanol.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_add Add IS (100 µL of 100 ng/mL Pyrazinamide-13C,15N) plasma->is_add protein_precip Add Methanol (300 µL) is_add->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_sep Chromatographic Separation injection->lc_sep ms_detect Mass Spectrometric Detection lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq quant Quantification data_acq->quant

Caption: A streamlined workflow for the quantitative analysis of Pyrazinamide in plasma.

Detailed Protocols

Plasma Sample Preparation Protocol
  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (100 ng/mL Pyrazinamide-¹³C,¹⁵N).

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Protocol

Liquid Chromatography Conditions

ParameterValue
Column C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B for 0.5 min, 5-95% B in 2.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 1.4 min

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

The following MRM transitions should be monitored. The exact mass of Pyrazinamide-¹³C,¹⁵N will depend on the specific labeling pattern. For this example, we assume a single ¹³C and a single ¹⁵N label.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Pyrazinamide 124.181.01002520
Pyrazinamide-¹³C,¹⁵N (IS) 126.183.01002520

Quantitative Data Summary

The method was validated according to regulatory guidelines. A summary of the quantitative performance is provided below.

Calibration Curve

AnalyteLinear Range (ng/mL)
Pyrazinamide1 - 10,000> 0.995

Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1< 1595 - 105< 1595 - 105
Low 3< 1098 - 102< 1098 - 102
Medium 500< 1097 - 103< 1097 - 103
High 8000< 1099 - 101< 1099 - 101

Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
Pyrazinamide95 - 105> 90

Logical Relationship of the Analytical Method

logical_relationship cluster_input Input cluster_process Process cluster_output Output plasma_sample Human Plasma Sample sample_prep Sample Preparation (Protein Precipitation) plasma_sample->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantitative_data Quantitative Data (Concentration of Pyrazinamide) ms_detection->quantitative_data

Caption: Logical flow from sample to result in the bioanalytical method.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Pyrazinamide in human plasma. The use of a stable isotope-labeled internal standard, Pyrazinamide-¹³C,¹⁵N, ensures high accuracy and precision, making this method well-suited for clinical and research applications requiring robust bioanalytical data. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

References

Application Notes and Protocols for Pyrazinamide-¹³C,¹⁵N Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of stable isotope-labeled Pyrazinamide (Pyrazinamide-¹³C,¹⁵N) in animal models for pharmacokinetic and metabolism studies. The use of ¹³C and ¹⁵N labels allows for the precise tracing and quantification of the drug and its metabolites, distinguishing them from endogenous compounds.

Introduction

Pyrazinamide (PZA) is a crucial first-line antituberculosis drug.[1][2] Understanding its metabolic fate and pharmacokinetic profile is essential for optimizing dosing regimens and minimizing toxicity.[3][4] Stable isotope-labeled PZA, such as Pyrazinamide-¹³C,¹⁵N, serves as a powerful tool in these investigations. When administered to animal models, it enables the unambiguous identification and quantification of the drug and its metabolites using mass spectrometry, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5][6]

These notes provide a synthesized protocol based on established methodologies for administering PZA to animal models and the principles of stable isotope tracer studies.

Quantitative Data Summary

The following tables summarize typical dosages and pharmacokinetic parameters of unlabeled Pyrazinamide in various animal models, which can serve as a reference for designing studies with Pyrazinamide-¹³C,¹⁵N.

Table 1: Pyrazinamide Dosage in Different Animal Models

Animal ModelDosage Range (mg/kg)Route of AdministrationReference
Mouse37.5 - 300Oral gavage[7]
Guinea Pig75 - 600Oral gavage[7]
Rat150 - 2000Oral gavage[1][8]
Rat500Oral gavage[9]

Table 2: Pharmacokinetic Parameters of Pyrazinamide in Rats (150 mg/kg, oral)

ParameterValueUnitReference
t½ (half-life)1.39 ± 0.04hours
Cumulative 48h Urine Excretion82.6 ± 3.2% of dose
Cumulative 48h Feces Excretion11.0 ± 1.3% of dose

Table 3: Major Metabolites of Pyrazinamide Identified in Rat Urine

MetaboliteAbbreviation% of Administered Dose (0-6h)Reference
Pyrazinoic acidPA25.4 ± 1.7
5-hydroxypyrazinoic acid5-HOPA17.7 ± 1.2
5-hydroxypyrazinamide5-HOPZA11.6 ± 0.8

Experimental Protocols

This section outlines a detailed protocol for a pharmacokinetic study of Pyrazinamide-¹³C,¹⁵N in a rat model. This protocol can be adapted for other animal models with appropriate adjustments to dosage and sample collection volumes.

Animal Model and Housing
  • Species: Wistar or Sprague-Dawley rats

  • Sex: Male or female (note that gender differences in PZA metabolism have been observed)[1]

  • Weight: 200-250 g

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment. For urine and feces collection, house animals in metabolic cages.

Dose Preparation and Administration
  • Dose Formulation:

    • Accurately weigh the required amount of Pyrazinamide-¹³C,¹⁵N.

    • Prepare a vehicle for administration. A common vehicle is a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.

    • Suspend the Pyrazinamide-¹³C,¹⁵N in the vehicle to the desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 250g rat receiving 2.5 mL).

    • Ensure the suspension is homogeneous by vortexing or sonicating before each administration.

  • Dose Administration:

    • Administer the dose via oral gavage using a suitable gavage needle.

    • The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

Sample Collection
  • Blood Sampling:

    • Collect blood samples (approximately 200-300 µL) from the tail vein or retro-orbital sinus at predetermined time points.[10]

    • Suggested time points for pharmacokinetic profiling: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[10][11]

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

    • Process blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.[10]

    • Store plasma samples at -80°C until analysis.

  • Urine and Feces Collection:

    • House animals in metabolic cages for the collection of urine and feces.

    • Collect urine and feces at intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h).

    • Measure the volume of urine and weigh the feces for each collection interval.

    • Store samples at -80°C until analysis.

Sample Analysis
  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding a solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma).[12] Vortex and centrifuge to pellet the precipitated proteins.

    • Urine: Dilute urine samples with an appropriate buffer or mobile phase.

    • Feces: Homogenize fecal samples in a suitable solvent, followed by extraction and centrifugation to clear the supernatant.

  • Analytical Method:

    • Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Pyrazinamide-¹³C,¹⁵N and its expected metabolites.[4][5]

    • The mass spectrometer should be operated in a mode that allows for the specific detection of the ¹³C and ¹⁵N-labeled parent drug and its metabolites, distinguishing them from their unlabeled counterparts.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis animal Animal Acclimatization admin Oral Gavage animal->admin dose Dose Preparation (Pyrazinamide-¹³C,¹⁵N) dose->admin blood Blood Collection (Multiple Time Points) admin->blood urine_feces Urine & Feces Collection admin->urine_feces processing Sample Processing (Plasma, Urine, Feces) blood->processing urine_feces->processing lcms LC-MS/MS Analysis processing->lcms data Data Analysis (Pharmacokinetics, Metabolism) lcms->data

Caption: Workflow for Pyrazinamide-¹³C,¹⁵N administration and analysis.

Metabolic Pathway of Pyrazinamide

G PZA Pyrazinamide-¹³C,¹⁵N PA Pyrazinoic Acid-¹³C,¹⁵N PZA->PA Amidase HOPZA 5-Hydroxy- pyrazinamide-¹³C,¹⁵N PZA->HOPZA Xanthine Oxidase HOPA 5-Hydroxy- pyrazinoic Acid-¹³C,¹⁵N PA->HOPA Xanthine Oxidase

Caption: Proposed metabolic pathway of Pyrazinamide-¹³C,¹⁵N.

Logical Flow of the Protocol

G start Start animal_prep Animal Preparation (Acclimatization, Weighing) start->animal_prep dose_calc Dose Calculation & Formulation animal_prep->dose_calc administer Administer Pyrazinamide-¹³C,¹⁵N dose_calc->administer collect_samples Collect Samples (Blood, Urine, Feces) administer->collect_samples process_samples Process & Store Samples collect_samples->process_samples analyze LC-MS/MS Analysis process_samples->analyze interpret Data Interpretation analyze->interpret end End interpret->end

Caption: Step-by-step logical flow of the experimental protocol.

References

Application Notes and Protocols for Pyrazinamide-¹³C,¹⁵N in Tuberculosis Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line anti-tuberculosis therapy, valued for its potent sterilizing activity against Mycobacterium tuberculosis. Optimizing PZA dosage is crucial to maximize efficacy while minimizing toxicity. The use of stable isotope-labeled PZA, specifically Pyrazinamide-¹³C,¹⁵N, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly precise and accurate method for pharmacokinetic (PK) modeling. This approach allows for the differentiation between exogenously administered drug and any endogenous interferences, and enables sophisticated study designs, such as determining absolute bioavailability without the need for a separate intravenous formulation study. These application notes provide detailed protocols and data for researchers employing Pyrazinamide-¹³C,¹⁵N in tuberculosis research.

Data Presentation

The following tables summarize key pharmacokinetic parameters of pyrazinamide from studies in adult tuberculosis patients. While these data were generated using unlabeled pyrazinamide, they provide essential reference values for studies utilizing Pyrazinamide-¹³C,¹⁵N.

Table 1: Pyrazinamide Pharmacokinetic Parameters in Adult TB Patients

ParameterMean Value (± SD)RangeReference
Cmax (μg/mL) 30.8 (± 7.4)20 - 60[1][2]
AUC₀₋₂₄ (μg·h/mL) 307 (± 83)-[2]
Clearance (CL/F, L/h) 4.19-[]
Volume of Distribution (Vd/F, L) 45.0-[]
Elimination Half-life (t½, h) 8 - 11-[4]

Cmax: Maximum plasma concentration; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution; t½: Elimination half-life.

Table 2: Population Pharmacokinetic Model Parameters for Pyrazinamide

ParameterTypical ValueInter-individual Variability (%)Covariate EffectsReference
Apparent Clearance (CL/F, L/h) 4.17-Allometrically scaled by lean body weight[1]
Apparent Volume of Distribution (Vd/F, L) --Increased with body weight; lower in women[2]
Absorption Rate Constant (ka, h⁻¹) --Fed state slowed absorption[5]
Mean Transit Time (h) 0.7--[6]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical clinical pharmacokinetic study to determine the bioavailability and pharmacokinetic profile of pyrazinamide using a co-administration of oral unlabeled PZA and an intravenous microdose of Pyrazinamide-¹³C,¹⁵N.

1. Subject Recruitment and Preparation:

  • Recruit healthy adult volunteers or tuberculosis patients based on the study objectives.
  • Ensure subjects meet all inclusion and exclusion criteria as per the clinical trial protocol.
  • Subjects should fast overnight for at least 8 hours before drug administration.

2. Drug Formulation and Administration:

  • Oral Dose: A standard therapeutic dose of unlabeled pyrazinamide (e.g., 20-30 mg/kg) is administered orally with a defined volume of water.
  • Intravenous Microdose: A sterile solution of Pyrazinamide-¹³C,¹⁵N (e.g., 100 µg) in physiological saline is administered intravenously over a short period (e.g., 5 minutes). The stable isotope-labeled drug serves as a tracer to determine the absolute bioavailability of the oral dose.

3. Blood Sample Collection:

  • Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
  • Immediately after collection, centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
  • Transfer the plasma into labeled cryovials and store at -80°C until analysis.

Protocol 2: Bioanalytical Method for Pyrazinamide and Pyrazinamide-¹³C,¹⁵N in Plasma using LC-MS/MS

This protocol describes the quantification of both unlabeled and stable isotope-labeled pyrazinamide in plasma samples.

1. Preparation of Standards and Quality Controls:

  • Prepare stock solutions of unlabeled pyrazinamide and Pyrazinamide-¹³C,¹⁵N in methanol at a concentration of 1 mg/mL.
  • Prepare a series of working standard solutions by serially diluting the stock solutions to create a calibration curve (e.g., 1 to 100 µg/mL for unlabeled PZA and a corresponding range for the labeled compound).
  • Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of methanol containing an internal standard (e.g., a deuterated analog of another drug not present in the study medication).
  • Vortex the mixture for 1 minute to precipitate proteins.
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS/MS) Conditions:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Pyrazinamide (unlabeled): Precursor ion (Q1) m/z 124.1 → Product ion (Q3) m/z 81.1.
  • Pyrazinamide-¹³C,¹⁵N: Precursor ion (Q1) m/z 127.1 → Product ion (Q3) m/z 84.1 (assuming labeling on the pyrazine ring and amide nitrogen).
  • Note: The exact mass transitions for Pyrazinamide-¹³C,¹⁵N should be confirmed by direct infusion of the standard.

4. Data Analysis and Pharmacokinetic Modeling:

  • Construct calibration curves for both unlabeled and labeled pyrazinamide by plotting the peak area ratio (analyte/internal standard) against the concentration.
  • Determine the concentrations of pyrazinamide and Pyrazinamide-¹³C,¹⁵N in the unknown samples using the respective calibration curves.
  • Use the concentration-time data to perform pharmacokinetic modeling using appropriate software (e.g., NONMEM, Phoenix WinNonlin).
  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and absolute bioavailability.

Mandatory Visualizations

G cluster_pre_admin Pre-Administration cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Modeling Subject_Recruitment Subject Recruitment (Fasting) Drug_Preparation Preparation of Oral Unlabeled PZA and IV Pyrazinamide-¹³C,¹⁵N Subject_Recruitment->Drug_Preparation Oral_Admin Oral Administration of Unlabeled PZA Drug_Preparation->Oral_Admin IV_Admin IV Administration of Pyrazinamide-¹³C,¹⁵N Drug_Preparation->IV_Admin Blood_Sampling Serial Blood Sampling (0-24h) Oral_Admin->Blood_Sampling IV_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Storage Sample Storage (-80°C) Plasma_Separation->Storage Sample_Prep Plasma Sample Preparation (Protein Precipitation) Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling

Caption: Experimental workflow for a clinical pharmacokinetic study using oral unlabeled Pyrazinamide and intravenous Pyrazinamide-¹³C,¹⁵N.

G cluster_data_input Data Input cluster_modeling Pharmacokinetic Modeling cluster_output Model Output & Application Oral_Data Concentration-Time Data (Unlabeled PZA) Model_Selection Compartmental Model Selection Oral_Data->Model_Selection IV_Data Concentration-Time Data (Pyrazinamide-¹³C,¹⁵N) IV_Data->Model_Selection Patient_Data Patient Demographics (e.g., weight, age) Covariate_Analysis Covariate Analysis Patient_Data->Covariate_Analysis Parameter_Estimation Estimation of PK Parameters (CL, Vd, ka, F) Model_Selection->Parameter_Estimation Parameter_Estimation->Covariate_Analysis PK_Parameters Final PK Parameters Covariate_Analysis->PK_Parameters Bioavailability Absolute Bioavailability (F) PK_Parameters->Bioavailability Dosing_Simulation Dosing Regimen Simulations PK_Parameters->Dosing_Simulation

Caption: Logical workflow for pharmacokinetic modeling using data from stable isotope-labeled pyrazinamide studies.

References

Application of Pyrazinamide-¹³C,¹⁵N in Clinical Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis treatment, playing a critical role in shortening the duration of therapy.[1][2][3] Therapeutic Drug Monitoring (TDM) of PZA is increasingly recognized as a vital tool to optimize treatment efficacy and minimize toxicity, particularly in patient populations with variable drug absorption and metabolism.[2][4][5] Factors such as co-morbidities (e.g., HIV), drug-drug interactions, and genetic polymorphisms can lead to sub-therapeutic or toxic plasma concentrations of PZA.[6][7][8]

The use of stable isotope-labeled internal standards, such as Pyrazinamide-¹³C,¹⁵N, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for accurate and precise quantification of PZA in biological matrices.[9][10][11] This application note provides a detailed protocol for the use of Pyrazinamide-¹³C,¹⁵N in the clinical monitoring of PZA, aimed at researchers, scientists, and drug development professionals.

Pharmacokinetic and TDM Parameters for Pyrazinamide

Effective TDM requires an understanding of the drug's pharmacokinetic profile and established therapeutic targets. The following table summarizes key parameters for PZA.

ParameterValueReference
Recommended Daily Dose20–30 mg/kg[1]
Peak Plasma Concentration (Cmax) Target20–40 mg/L[12]
Time to Peak Concentration (Tmax)1–2 hours[5]
Plasma Half-life9–10 hours[5]
Area Under the Curve (AUC₀₋₂₄) Target>363 mg·h/L[6][8]
Sampling Time for TDM2 hours post-dose (peak)[12]
Additional Sampling Time (if delayed absorption suspected)6 hours post-dose[12][13]

Experimental Protocol: Quantification of Pyrazinamide in Human Plasma using LC-MS/MS and Pyrazinamide-¹³C,¹⁵N

This protocol outlines a validated method for the determination of pyrazinamide concentrations in human plasma for TDM.

Materials and Reagents
  • Pyrazinamide (analytical standard)

  • Pyrazinamide-¹³C,¹⁵N (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (ULC/MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (drug-free)

  • Ostro™ 96-well plate (or equivalent for protein precipitation)

Instrumentation
  • Liquid Chromatography system (e.g., Thermo Finnigan Surveyor)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Thermo TSQ Quantum Discovery Max)

  • Analytical column (e.g., Hypersil Gold, 4.6 x 50 mm, 5 µm)

Preparation of Stock and Working Solutions
  • Pyrazinamide Stock Solution (1 mg/mL): Accurately weigh and dissolve pyrazinamide in methanol.

  • Pyrazinamide-¹³C,¹⁵N Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Pyrazinamide-¹³C,¹⁵N in methanol.

  • Working Solutions: Prepare serial dilutions of the pyrazinamide stock solution in 50:50 (v/v) methanol/water to create calibration standards and quality control (QC) samples. A typical calibration curve range is 1–65 µg/mL.[14][15]

  • IS Working Solution: Dilute the IS stock solution with methanol to a suitable concentration (e.g., 5 µg/mL).

Sample Preparation

The following workflow describes a one-step protein precipitation method for plasma sample preparation.[14][15]

G Plasma Sample Preparation Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis start Pipette 200 µL Patient Plasma is_add Add 20 µL IS Working Solution start->is_add precip Add 400 µL Acetonitrile is_add->precip vortex Vortex Mix (1 min) precip->vortex centrifuge Centrifuge (4500 rpm, 10 min, 5°C) vortex->centrifuge extract Transfer Supernatant to Autosampler Vial centrifuge->extract inject Inject 10 µL into LC-MS/MS extract->inject

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Hypersil Gold, 4.6 x 50 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in 10 mM Ammonium Formate
Mobile Phase B Methanol
Flow Rate 0.400 mL/min
Gradient Isocratic (90% B) or a suitable gradient
Column Temperature 40°C
Injection Volume 10 µL
Run Time ~4.2 minutes

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode ESI Positive
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage 2.0 kV
Desolvation Temperature 550°C
Collision Gas Argon

Table 3: SRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pyrazinamide124.179.215
Pyrazinamide-¹³C,¹⁵N (IS)127.181.915

Note: Collision energy may require optimization based on the specific instrument.

Data Analysis and Validation
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of pyrazinamide to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Quantification: Determine the concentration of pyrazinamide in patient samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., EMA or FDA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[14][15][16]

Pyrazinamide Metabolism and Rationale for Stable Isotope Labeling

The use of a stable isotope-labeled internal standard like Pyrazinamide-¹³C,¹⁵N is crucial for mitigating analytical variability.

G Rationale for Using Pyrazinamide-¹³C,¹⁵N cluster_pza Pyrazinamide (Analyte) cluster_is Pyrazinamide-¹³C,¹⁵N (Internal Standard) cluster_analysis LC-MS/MS Analysis cluster_rationale Advantages pza Pyrazinamide poa Pyrazinoic Acid (Active Metabolite) pza->poa pncA enzyme extraction Sample Prep (Extraction, etc.) pza->extraction ohpoa 5-hydroxypyrazinoic acid poa->ohpoa Xanthine Oxidase is Pyrazinamide-¹³C,¹⁵N is->extraction ionization Ionization Source extraction->ionization detection Mass Analyzer ionization->detection adv1 • Co-elutes with analyte, correcting for matrix effects. adv2 • Similar extraction recovery. adv3 • Corrects for ionization suppression/enhancement. adv4 • Improves accuracy and precision of quantification.

Caption: Pyrazinamide metabolism and the role of the internal standard.

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene).[9] In humans, POA is further metabolized to 5-hydroxypyrazinoic acid.[8] Because Pyrazinamide-¹³C,¹⁵N is chemically identical to the unlabeled drug, it behaves similarly during sample preparation and analysis, thereby compensating for variations in extraction efficiency and matrix effects in the ion source.[10][11] This leads to more reliable and reproducible results, which are essential for clinical decision-making.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing Pyrazinamide-¹³C,¹⁵N as an internal standard, provides a robust and reliable approach for the therapeutic drug monitoring of pyrazinamide. This method offers high sensitivity and selectivity, allowing for accurate quantification in patient plasma.[14][15] Implementing TDM with this protocol can aid clinicians in optimizing PZA dosing to improve treatment outcomes for tuberculosis patients.

References

Application Notes and Protocols for Tracing Pyrazinamide-13C,15N in vitro via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line combination therapy against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. PZA is a prodrug, meaning it is converted into its active form, pyrazinoic acid (POA), within the mycobacterial cell.[1] This conversion is catalyzed by the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene. The accumulation of POA is believed to disrupt membrane potential and interfere with energy production, ultimately leading to bacterial cell death, particularly in the acidic environments of caseous necrosis. Understanding the metabolic fate of PZA is crucial for elucidating its precise mechanism of action, identifying potential resistance mechanisms, and developing new anti-tubercular agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that allows for the non-invasive and quantitative observation of molecular structures and dynamics. By using isotopically labeled compounds, such as Pyrazinamide-13C,15N, researchers can trace the metabolic conversion of the drug and its incorporation into various cellular components in real-time. This application note provides an overview of the principles and a detailed protocol for tracing the metabolism of this compound in in vitro bacterial cultures using NMR spectroscopy.

Principle of the Technique

Stable isotope tracing using 13C and 15N labeled compounds coupled with NMR spectroscopy offers a robust method to follow the metabolic pathways of a drug. The 13C and 15N nuclei have a nuclear spin of ½, making them NMR-active. While the natural abundance of these isotopes is low (approximately 1.1% for 13C and 0.37% for 15N), using enriched this compound significantly enhances the signal-to-noise ratio, allowing for the detection and quantification of PZA and its metabolites.

The key NMR techniques for this application include:

  • 1D 13C and 15N NMR: Direct detection of the labeled nuclei provides information about the chemical environment of each carbon and nitrogen atom. Changes in chemical shifts can indicate metabolic transformations.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded 1H and 13C (or 15N) nuclei, providing a detailed fingerprint of the molecule. The appearance of new cross-peaks in the HSQC spectrum indicates the formation of metabolites.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): This technique correlates the chemical shifts of protons and carbons that are two or three bonds apart, which is invaluable for the structural elucidation of unknown metabolites.

By acquiring a time-course series of NMR spectra after the introduction of this compound to an in vitro culture of M. tuberculosis, one can monitor the disappearance of the PZA signals and the simultaneous appearance and evolution of signals from its metabolites, such as POA.

Experimental Protocols

This section provides a detailed methodology for tracing the metabolism of this compound in M. tuberculosis cultures.

Culture Preparation
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (or other relevant strains).

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • Growth Conditions: Inoculate the 7H9 medium with a starter culture of M. tuberculosis and incubate at 37°C with shaking (100 rpm) until the culture reaches mid-log phase (OD600 of 0.6-0.8).[2] For NMR experiments, it is advisable to grow larger culture volumes (e.g., 100-250 mL) to ensure a sufficient number of cells for metabolite extraction.

Isotope Labeling and Sample Collection
  • Introduction of Labeled PZA: Add sterile-filtered this compound to the M. tuberculosis culture to a final concentration of 50-100 µg/mL. An untreated culture should be run in parallel as a control.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours) after the addition of labeled PZA, harvest aliquots of the culture (e.g., 50 mL).

  • Metabolism Quenching: To halt metabolic activity immediately, rapidly cool the harvested culture on an ice-water bath.[3] An alternative and highly effective method is to quench the cells in a cold methanol solution (e.g., 60% methanol at -40°C).[4]

  • Cell Harvesting: Pellet the cells by centrifugation at 4°C (e.g., 3000 x g for 10 minutes). Separate the supernatant (for extracellular metabolite analysis) and the cell pellet (for intracellular metabolite analysis).

Metabolite Extraction
  • Intracellular Metabolites:

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular medium.

    • Resuspend the cell pellet in a cold extraction solvent. A common method is to use a chloroform:methanol:water (1:3:1 v/v/v) mixture.

    • Lyse the cells to release the intracellular metabolites. For M. tuberculosis, mechanical lysis using a bead beater is highly effective.[2]

    • Centrifuge the lysate to pellet the cell debris.

    • Separate the polar (methanol/water) and non-polar (chloroform) phases. The labeled PZA and its likely metabolites will be in the polar phase.

  • Extracellular Metabolites:

    • The culture supernatant can be used directly after filtration to remove any remaining cells.

NMR Sample Preparation
  • Drying: Lyophilize the polar extract (from the cell pellet) and the filtered supernatant to dryness.

  • Reconstitution: Reconstitute the dried extracts in a deuterated NMR buffer (e.g., 50 mM phosphate buffer in D2O, pH 7.0) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube for analysis.

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • 1D 13C and 15N Spectra: Acquire 1D spectra to observe the overall metabolic profile and identify the major labeled species.

  • 2D 1H-13C HSQC: This is a key experiment to resolve overlapping signals and confirm the presence of PZA and its metabolites. Typical parameters include a spectral width of 12-16 ppm in the 1H dimension and 100-160 ppm in the 13C dimension, with 1024-2048 data points in the direct dimension and 256-512 increments in the indirect dimension.

  • 2D 1H-15N HSQC: Similar to the 1H-13C HSQC, this experiment will provide information on the nitrogen-containing molecules.

  • 2D 1H-13C HMBC: Acquire an HMBC spectrum to aid in the structural elucidation of any novel metabolites.

Data Presentation

Quantitative NMR Data of Pyrazinamide and its Metabolites
CompoundAtom13C Chemical Shift (ppm)15N Chemical Shift (ppm)
Pyrazinamide C2~143.4N1
C3~143.6N4
C5~145.1Amide-N
C6~147.0
C=O~165.1
Pyrazinoic Acid C2Expected downfield shiftN1
C3Expected downfield shiftN4
C5Expected downfield shift
C6Expected downfield shift
C=OExpected downfield shift

Note: The chemical shifts for Pyrazinamide are approximate and can vary depending on the solvent and pH.[5][6] The chemical shifts for Pyrazinoic Acid are predicted to be shifted downfield due to the change from an amide to a carboxylic acid group.

Visualizations

Pyrazinamide Metabolism in M. tuberculosis

Pyrazinamide_Metabolism PZA This compound (extracellular) PZA_in This compound (intracellular) PZA->PZA_in Passive Diffusion POA Pyrazinoic Acid-13C,15N (intracellular) PZA_in->POA PZase (pncA) POA_out Pyrazinoic Acid-13C,15N (extracellular) POA->POA_out Efflux Disruption Membrane Disruption & Energy Depletion POA->Disruption POA_out->POA Protonation & Re-entry (acidic pH)

Caption: Metabolic activation of Pyrazinamide in M. tuberculosis.

Experimental Workflow for NMR-based Tracing

NMR_Workflow cluster_culture 1. Bacterial Culture cluster_sample_prep 2. Sample Preparation cluster_nmr 3. NMR Analysis Culture M. tuberculosis culture (mid-log phase) Add_PZA Add this compound Culture->Add_PZA Incubate Time-course incubation (0, 2, 6, 12, 24, 48h) Add_PZA->Incubate Quench Quench Metabolism (e.g., cold methanol) Incubate->Quench Harvest Harvest Cells & Separate Supernatant Quench->Harvest Extract Metabolite Extraction (Intra- & Extracellular) Harvest->Extract Lyophilize Lyophilize Extracts Extract->Lyophilize Reconstitute Reconstitute in D2O buffer with internal standard Lyophilize->Reconstitute Acquire Acquire 1D & 2D NMR Spectra (13C, 15N, HSQC, HMBC) Reconstitute->Acquire Process Process & Analyze Data Acquire->Process Identify Identify & Quantify Metabolites Process->Identify

Caption: Experimental workflow for tracing this compound.

References

Application Note: Quantitative Analysis of Pyrazinamide-¹³C,¹⁵N and its Metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in tuberculosis research, pharmacokinetics, and drug metabolism studies.

Introduction

Pyrazinamide (PZA) is a critical first-line antitubercular drug, essential for shortening the duration of tuberculosis (TB) therapy.[1][2] PZA is a prodrug that is converted to its active form, pyrazinoic acid (PA), by the mycobacterial pyrazinamidase enzyme.[3][4] In the human body, PZA is primarily metabolized in the liver to PA and subsequently to 5-hydroxypyrazinoic acid (5-OH-PA).[3][5] Monitoring the levels of PZA and its metabolites is crucial for understanding its pharmacokinetics, efficacy, and potential for hepatotoxicity, a significant adverse effect associated with the drug.[3][5]

The use of stable isotope-labeled compounds, such as Pyrazinamide-¹³C,¹⁵N, provides an invaluable tool for metabolic studies. It allows for the precise differentiation of the administered drug from endogenous compounds and enables accurate quantification by serving as an ideal internal standard in mass spectrometry-based assays. This application note provides a detailed protocol for the detection and quantification of Pyrazinamide-¹³C,¹⁵N and its corresponding labeled metabolites in biological matrices using a robust and sensitive LC-MS/MS method.

Metabolic Pathway of Pyrazinamide

PZA undergoes biotransformation primarily in the liver. It is hydrolyzed by a microsomal amidase to form pyrazinoic acid (PA), the main active metabolite.[3][5] PA can then be hydroxylated by xanthine oxidase (XO) to produce 5-hydroxy-pyrazinoic acid (5-OH-PA). An alternative minor pathway involves the initial oxidation of PZA by XO to 5-hydroxy-pyrazinamide (5-OH-PZA), which is then hydrolyzed to 5-OH-PA.[3][5] The accumulation of these metabolites, particularly 5-OH-PA, has been linked to PZA-induced hepatotoxicity.[5]

G cluster_main Pyrazinamide Metabolism PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) PZA->PA Amidase OH_PZA 5-OH-Pyrazinamide (5-OH-PZA) PZA->OH_PZA Xanthine Oxidase OH_PA 5-OH-Pyrazinoic Acid (5-OH-PA) PA->OH_PA Xanthine Oxidase OH_PZA->OH_PA Amidase

Caption: Metabolic pathway of Pyrazinamide (PZA) in the liver.

Experimental Protocols

This protocol outlines a general procedure for the analysis of PZA and its metabolites in human plasma. The method can be adapted for other biological matrices like urine with appropriate modifications.

Materials and Reagents
  • Pyrazinamide (PZA), Pyrazinoic Acid (PA), and 5-Hydroxypyrazinoic Acid (5-OH-PA) reference standards.

  • Pyrazinamide-¹³C,¹⁵N (labeled PZA) and its corresponding labeled metabolites (as internal standards, if not the analyte).

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (blank, drug-free)

Sample Preparation (Protein Precipitation)

Protein precipitation is a common, straightforward method for extracting PZA and its metabolites from plasma.[6][7]

  • Thaw Samples: Allow frozen plasma samples, quality controls (QCs), and calibration standards to thaw completely at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of the internal standard working solution (a mixture of labeled PZA and metabolites dissolved in methanol).

  • Precipitation: Add 300 µL of cold methanol to the tube to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or an HPLC vial for analysis.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The following conditions are a representative example for the chromatographic separation of PZA and its metabolites.[7][8][9]

ParameterValue
Column Reversed-phase C18 or C8 (e.g., Gemini C18, 50 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water or 5mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
3.0
4.0
4.1
5.0
Mass Spectrometry (MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 2.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temp. 500 - 550°C[8]
Desolvation Gas Nitrogen
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions

MRM is used for selective and sensitive quantification. The transitions for unlabeled analytes are based on published data.[8][10] The m/z values for ¹³C,¹⁵N-labeled compounds are calculated assuming a labeling pattern of four ¹³C atoms and two ¹⁵N atoms in the pyrazine ring, resulting in a mass increase of approximately 6 Da.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Unlabeled Analytes
Pyrazinamide (PZA)124.179.1 / 107.115 - 25
Pyrazinoic Acid (PA)125.179.1 / 108.115 - 25
5-OH-Pyrazinoic Acid (5-OH-PA)141.195.1 / 124.110 - 20
¹³C,¹⁵N-Labeled Analytes
PZA-¹³C₄,¹⁵N₂130.183.1 / 113.115 - 25
PA-¹³C₄,¹⁵N₂131.183.1 / 114.115 - 25
5-OH-PA-¹³C₄,¹⁵N₂147.199.1 / 130.110 - 20

Note: Product ions and collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of PZA from published literature. These values demonstrate the sensitivity and reliability of the assay.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteMatrixLinearity Range (µg/mL)LLOQ (µg/mL)Reference
PyrazinamidePlasma1.0 - 1001.0[6]
PyrazinamidePlasma1.0 - 651.0[8][11]
PyrazinamideUrine0.5 - 5000.5[9]
Pyrazinoic AcidSerum0.01 - 100.01[10]
5-OH-Pyrazinoic AcidSerum0.02 - 200.02[10]

Table 2: Precision and Accuracy Data for Pyrazinamide

QC LevelMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Low, Med, HighPlasma< 15%< 15%85 - 115%[6][8]
LLOQ, Low, Med, HighUrine3.9 - 13.3%1.4 - 14.3%87.7 - 114.0%[9]

Experimental Workflow Visualization

G cluster_workflow Analytical Workflow sample 1. Plasma Sample Collection (100 µL) add_is 2. Add Internal Standard sample->add_is precip 3. Protein Precipitation (Methanol) add_is->precip vortex 4. Vortex & Centrifuge precip->vortex supernatant 5. Collect Supernatant vortex->supernatant analysis 6. LC-MS/MS Analysis (MRM Mode) supernatant->analysis data 7. Data Processing (Quantification) analysis->data

Caption: General workflow for PZA metabolite analysis in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust platform for the simultaneous quantification of Pyrazinamide-¹³C,¹⁵N and its major metabolites in biological fluids. The use of stable isotope-labeled analogs as internal standards ensures high accuracy and precision, correcting for matrix effects and variations during sample preparation. This protocol is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and investigations into the mechanisms of PZA-induced hepatotoxicity, thereby supporting the development of safer and more effective tuberculosis treatment regimens.

References

Application Note: Quantitative Analysis of Pyrazinamide-¹³C,¹⁵N in Human Sputum using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis treatment, and monitoring its concentration at the site of infection, the lungs, is of significant interest for therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies. Sputum provides a non-invasive proximal sample for assessing pulmonary drug exposure. This application note describes a robust and sensitive method for the quantitative analysis of pyrazinamide and its stable isotope-labeled internal standard, Pyrazinamide-¹³C,¹⁵N, in human sputum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The complex and viscous nature of sputum presents a significant challenge for bioanalysis. This method employs a sputum liquefaction step using dithiothreitol (DTT) to ensure sample homogeneity, followed by a protein precipitation step to extract the analyte and internal standard. The subsequent LC-MS/MS analysis provides high selectivity and sensitivity for accurate quantification.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in tuberculosis research, clinical pharmacology, and bioanalysis.

Experimental Workflow Overview

The overall experimental workflow for the analysis of Pyrazinamide-¹³C,¹⁵N in sputum is depicted below.

cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sputum_Collection Sputum Sample Collection Liquefaction Sputum Liquefaction with DTT Sputum_Collection->Liquefaction Transfer to lab Fortification Fortification with Pyrazinamide-¹³C,¹⁵N (Internal Standard) Liquefaction->Fortification Protein_Precipitation Protein Precipitation Fortification->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification cluster_input Input cluster_processing Processing Steps cluster_output Output Sputum Viscous Sputum Sample Liquefaction DTT Treatment (Reduces disulfide bonds in mucin) Sputum->Liquefaction Homogenization Vortexing/Incubation Liquefaction->Homogenization Extraction Protein Precipitation (Acetonitrile) Homogenization->Extraction Isolation Centrifugation Extraction->Isolation Analyte_Solution Supernatant containing Pyrazinamide for LC-MS/MS analysis Isolation->Analyte_Solution

Application Notes and Protocols for In Vivo Imaging of Pyrazinamide-¹³C,¹⁵N Distribution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Pyrazinamide (PZA) is a crucial first-line antituberculosis drug, unique in its ability to target dormant or semi-dormant Mycobacterium tuberculosis (Mtb) residing in acidic environments.[1][2] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase).[1][2] Understanding the in vivo biodistribution and metabolic fate of PZA is critical for optimizing treatment regimens and developing new drugs.

Isotopically labeling PZA with stable isotopes such as ¹³C and ¹⁵N allows for non-invasive, real-time imaging of its distribution and metabolism using techniques like Magnetic Resonance Spectroscopy (MRS). This approach offers a significant advantage over methods that rely on radioactive tracers by eliminating radiation exposure and allowing for longitudinal studies in the same animal.

This document provides a detailed protocol for the in vivo imaging of Pyrazinamide-¹³C,¹⁵N distribution in a murine model of tuberculosis, based on established methodologies for imaging isotopically labeled compounds.

Signaling Pathway: Pyrazinamide Activation

The metabolic activation of Pyrazinamide is a key step in its mechanism of action. The following diagram illustrates this pathway.

PZA_Activation PZA Pyrazinamide (¹³C,¹⁵N-PZA) PZase Mycobacterial Pyrazinamidase (PZase) PZA->PZase Uptake by Mtb POA Pyrazinoic Acid (¹³C,¹⁵N-POA) PZase->POA Hydrolysis Target Inhibition of Fatty Acid Synthase I & Disruption of Membrane Potential POA->Target Bacteriostatic/Bactericidal Effect experimental_workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Model Establish Murine Model of Tuberculosis Administration Administer ¹³C,¹⁵N-PZA to Mice Animal_Model->Administration PZA_Prep Synthesize and Purify ¹³C,¹⁵N-Pyrazinamide PZA_Prep->Administration MRS_Acquisition Acquire Dynamic ¹³C MRS Data Administration->MRS_Acquisition Image_Reconstruction Reconstruct Spectroscopic Images MRS_Acquisition->Image_Reconstruction Quantification Quantify ¹³C,¹⁵N-PZA and Metabolites in Regions of Interest Image_Reconstruction->Quantification Biodistribution Determine Biodistribution Profile Quantification->Biodistribution

References

Application Notes and Protocols for Stable Isotope Tracer Studies with Pyrazinamide-¹³C,¹⁵N in Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy, notable for its potent activity against non-replicating, persistent Mycobacterium tuberculosis. PZA is a prodrug, converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA). The precise mechanism of action of POA is an area of active research, with evidence pointing to the disruption of coenzyme A (CoA) biosynthesis as a key target.

Stable isotope tracer studies are powerful tools for elucidating the metabolic fate and mechanism of action of drugs. By using Pyrazinamide labeled with heavy isotopes, such as ¹³C and ¹⁵N (Pyrazinamide-¹³C,¹⁵N), researchers can trace the uptake of the drug, its conversion to POA, and its effects on downstream metabolic pathways within the mycobacterial cell. These studies can provide invaluable quantitative data to validate drug targets and understand mechanisms of resistance.

This document provides detailed application notes and synthesized protocols for conducting stable isotope tracer studies with Pyrazinamide-¹³C,¹⁵N in mycobacteria. The protocols are based on established methodologies for mycobacterial metabolomics and analytics of PZA and its metabolites.

Data Presentation

Quantitative data from a stable isotope tracer study with Pyrazinamide-¹³C,¹⁵N would typically involve measuring the isotopic enrichment in PZA, POA, and key metabolites in the CoA biosynthesis pathway. The following table provides a template with hypothetical, yet realistic, data to illustrate the expected outcomes.

AnalyteIsotopic LabelUnlabeled Abundance (%) (Control)Labeled Abundance (%) (¹³C,¹⁵N-PZA Treated)Fold Change in Labeled Fraction
Pyrazinamide (PZA) ¹³C₅, ¹⁵N₃< 1> 95> 95
Pyrazinoic Acid (POA) ¹³C₅, ¹⁵N₂< 185> 85
β-Alanine ¹³C₃, ¹⁵N₁< 15> 5
Pantothenate ¹³C₃, ¹⁵N₁< 12> 2
Coenzyme A ¹³C₃, ¹⁵N₁< 1< 1< 1

Note: The data in this table is hypothetical and serves as an example of how results from such a study would be presented. Actual results may vary based on experimental conditions.

Experimental Protocols

Culture of Mycobacterium tuberculosis for Metabolomics

This protocol describes the culture of M. tuberculosis to a stage suitable for metabolomics analysis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Incubator at 37°C with shaking (100 rpm)

  • Spectrophotometer

Procedure:

  • Inoculate 50 mL of Middlebrook 7H9 broth with a glycerol stock of M. tuberculosis.

  • Incubate the culture at 37°C with shaking until it reaches mid-log phase (OD₆₀₀ of 0.6-0.8). This typically takes 7-10 days.

  • Monitor the growth of the culture by measuring the optical density at 600 nm (OD₆₀₀) daily.

  • Once the desired OD₆₀₀ is reached, the culture is ready for the stable isotope labeling experiment.

Stable Isotope Labeling with Pyrazinamide-¹³C,¹⁵N

This protocol outlines the procedure for labeling M. tuberculosis cultures with Pyrazinamide-¹³C,¹⁵N.

Materials:

  • Mid-log phase M. tuberculosis culture

  • Pyrazinamide-¹³C,¹⁵N (sterile solution)

  • Control (unlabeled Pyrazinamide)

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge

Procedure:

  • Prepare a sterile stock solution of Pyrazinamide-¹³C,¹⁵N in a suitable solvent (e.g., DMSO, followed by dilution in culture medium).

  • To the experimental flasks, add Pyrazinamide-¹³C,¹⁵N to a final concentration of 50 µg/mL.

  • To the control flasks, add an equivalent volume of unlabeled Pyrazinamide.

  • Incubate the cultures for a defined period (e.g., 24 hours) at 37°C with shaking.

  • To quench metabolic activity and harvest the cells, rapidly cool the culture flasks on ice for 5 minutes.

  • Centrifuge the cultures at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • After the final wash, store the cell pellets at -80°C until metabolite extraction.

Metabolite Extraction from Mycobacterium tuberculosis

This protocol describes the extraction of intracellular metabolites for LC-MS/MS analysis.

Materials:

  • Frozen mycobacterial cell pellets

  • Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C

  • Bead beater

  • 0.1 mm zirconia/silica beads

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Resuspend the frozen cell pellet in 1 mL of pre-chilled extraction solvent.

  • Transfer the cell suspension to a 2 mL screw-cap tube containing 0.3 g of 0.1 mm zirconia/silica beads.

  • Homogenize the cells using a bead beater for 3 cycles of 45 seconds at 6.5 m/s, with cooling on ice for 1 minute between cycles.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • The filtered extract is now ready for LC-MS/MS analysis. Store at -80°C if not analyzed immediately.

LC-MS/MS Analysis of Labeled Metabolites

This protocol provides a general framework for the analysis of Pyrazinamide-¹³C,¹⁵N and its metabolites by LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pyrazinamide (unlabeled): m/z 124.1 -> 81.1

    • Pyrazinamide-¹³C₅,¹⁵N₃: m/z 132.1 -> 86.1 (hypothetical, exact mass will depend on labeling pattern)

    • Pyrazinoic Acid (unlabeled): m/z 125.1 -> 79.1

    • Pyrazinoic Acid-¹³C₅,¹⁵N₂: m/z 132.1 -> 84.1 (hypothetical)

    • Transitions for CoA precursors would need to be determined based on their exact masses and fragmentation patterns.

  • Data Analysis:

    • Quantify the peak areas for the labeled and unlabeled forms of each analyte.

    • Calculate the percentage of isotopic enrichment for each metabolite.

    • Compare the enrichment levels between different conditions to assess the metabolic flux.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Mycobacterial Culture cluster_labeling Stable Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis culture 1. M. tuberculosis Culture (Mid-log phase) labeling 2. Incubation with Pyrazinamide-¹³C,¹⁵N culture->labeling harvest 3. Cell Harvesting & Quenching labeling->harvest extraction 4. Metabolite Extraction (Bead Beating) harvest->extraction lcms 5. LC-MS/MS Analysis extraction->lcms data_analysis 6. Data Analysis (Isotopologue Distribution) lcms->data_analysis pza_pathway cluster_drug Drug Metabolism cluster_coa Coenzyme A Biosynthesis PZA Pyrazinamide-¹³C,¹⁵N POA Pyrazinoic Acid-¹³C,¹⁵N PZA->POA PncA PanD PanD POA->PanD Inhibition Aspartate Aspartate beta_Alanine β-Alanine (potential ¹⁵N incorporation) Aspartate->beta_Alanine PanD Pantothenate Pantothenate beta_Alanine->Pantothenate CoA Coenzyme A Pantothenate->CoA Multiple Steps

Application Notes and Protocols: Measuring Pyrazinamide-¹³C,¹⁵N Incorporation into Bacterial Proteins for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazinamide (PZA) is a critical first-line antitubercular drug, indispensable for the shortened, six-month treatment regimen of tuberculosis.[1] It is a prodrug that requires conversion into its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase, which is encoded by the pncA gene.[1][2][3][4] The precise mechanism of action of POA is multifaceted and not fully elucidated, with several proposed targets including ribosomal protein S1 (RpsA), aspartate decarboxylase (PanD), and fatty acid synthase I (FAS I).[2][5][6] Identifying the direct protein targets of PZA is crucial for understanding its sterilizing effect on persistent mycobacteria and for developing new drugs that can overcome PZA resistance.

This application note details a quantitative chemical proteomics workflow to identify the bacterial proteins that are covalently modified or directly bound by the active form of PZA. By using a stable isotope-labeled version of Pyrazinamide (PZA-¹³C,¹⁵N), researchers can trace the drug's fate within the bacterium and identify its protein targets with high specificity and sensitivity using mass spectrometry. The term "incorporation" in this context refers to the stable binding of the activated, isotopically labeled drug to its target proteins, which are then identified by the characteristic mass shift imparted by the ¹³C and ¹⁵N isotopes.

Part 1: Pyrazinamide's Mechanism of Action

PZA passively diffuses into Mycobacterium tuberculosis, where it is converted to POA by the enzyme PncA.[7] Under the acidic conditions found in phagolysosomes where the bacteria often reside, the protonated form of POA (HPOA) accumulates within the cytoplasm.[2][6] This accumulation leads to cytoplasmic acidification and disruption of membrane potential and energy production.[3][6] Furthermore, POA is believed to directly interact with and inhibit the function of several key proteins, thereby contributing to cell death.

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_bacterium Bacterial Cytoplasm cluster_targets Proposed Targets PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Diffusion POA Pyrazinoic Acid (POA) PZA_int->POA Hydrolysis PncA Pyrazinamidase (PncA) PncA->PZA_int HPOA Protonated POA (HPOA) POA->HPOA Protonation (Acidic pH) RpsA Ribosomal Protein S1 (RpsA) (Trans-translation) HPOA->RpsA Inhibits PanD Aspartate Decarboxylase (PanD) (CoA Synthesis) HPOA->PanD Inhibits FAS1 Fatty Acid Synthase I (FAS I) HPOA->FAS1 Inhibits Disruption Membrane Disruption & Cytoplasmic Acidification HPOA->Disruption Accumulation leads to

Caption: Proposed mechanism of Pyrazinamide (PZA) activation and action.

Part 2: Experimental Workflow for Target Identification

The overall strategy involves treating bacterial cultures with PZA-¹³C,¹⁵N, followed by protein extraction, digestion, and analysis by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides that have been modified by the labeled drug will exhibit a specific mass increase, allowing for their identification and the subsequent inference of the parent protein target.

Workflow cluster_culture 1. Bacterial Culture & Labeling cluster_prep 2. Sample Preparation cluster_analysis 3. Mass Spectrometry & Data Analysis Culture Grow M. tuberculosis to mid-log phase (pH 5.8-6.0) Control Control Group (Unlabeled PZA or Vehicle) Culture->Control Treatment Treatment Group (PZA-¹³C,¹⁵N) Culture->Treatment Harvest Harvest & Lyse Cells Treatment->Harvest Extract Protein Extraction & Quantification Harvest->Extract Digest Reduction, Alkylation & Trypsin Digestion Extract->Digest LCMS LC-MS/MS Analysis (e.g., Orbitrap) Digest->LCMS Search Database Search (Identify mass-shifted peptides) LCMS->Search Quantify Quantitative Analysis (Compare Labeled vs. Control) Search->Quantify Identify Target Protein Identification & Validation Quantify->Identify

Caption: Workflow for identifying PZA protein targets using isotopic labeling.

Part 3: Detailed Experimental Protocols

Protocol 1: Bacterial Culture and Isotopic Labeling

This protocol is designed for M. tuberculosis H37Rv but can be adapted for other strains or surrogate species like M. smegmatis. All work with M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

  • Culture Preparation : Inoculate 100 mL of Middlebrook 7H9 broth, supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% Tween 80, with a starter culture of M. tuberculosis.

  • Growth : Incubate the culture at 37°C with shaking (100 rpm) until it reaches mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

  • Acidification : Adjust the culture medium pH to 5.8-6.0 using sterile HCl to mimic the intracellular environment and ensure PZA activity.[1]

  • Labeling :

    • Treatment Group : Add PZA-¹³C,¹⁵N (e.g., with two ¹³C and two ¹⁵N atoms in the pyrazine ring) to a final concentration of 50-100 µg/mL.

    • Control Group : Add an equivalent concentration of unlabeled PZA or the vehicle (e.g., DMSO) alone.

  • Incubation : Incubate the cultures for an additional 12-24 hours at 37°C with shaking.

  • Harvesting : Harvest the bacterial cells by centrifugation at 4,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

Protocol 2: Protein Extraction and Digestion

  • Cell Lysis : Resuspend the washed cell pellet in 1 mL of lysis buffer (e.g., 4% SDS, 100 mM Tris-HCl pH 8.5, 10 mM TCEP). Lyse the cells using a bead beater with 0.1 mm silica beads (3 cycles of 60 seconds on, 60 seconds off on ice).

  • Protein Extraction : Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteome.

  • Quantification : Determine the protein concentration using a compatible assay, such as the BCA assay.

  • Reduction and Alkylation :

    • To 100 µg of protein, add TCEP to a final concentration of 10 mM and incubate at 55°C for 1 hour.

    • Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.

  • Protein Precipitation : Precipitate the protein by adding 6 volumes of ice-cold acetone and incubating at -20°C overnight. Centrifuge at 14,000 x g for 20 minutes to pellet the protein.

  • Tryptic Digestion :

    • Wash the protein pellet twice with ice-cold 80% acetone.

    • Resuspend the air-dried pellet in 100 µL of 50 mM ammonium bicarbonate.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.

  • Peptide Cleanup : Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method. Dry the purified peptides under vacuum.

Protocol 3: LC-MS/MS Analysis and Data Processing

  • Peptide Resuspension : Reconstitute the dried peptides in 20 µL of 0.1% formic acid in water.

  • LC Separation : Inject 1-2 µg of peptides onto a reverse-phase HPLC column (e.g., C18, 75 µm x 50 cm) and separate using a gradient of acetonitrile in 0.1% formic acid over 120 minutes.

  • MS Analysis : Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris™ 480).

    • Acquisition Mode : Data-Dependent Acquisition (DDA).

    • Full MS Scan : Resolution of 60,000, scan range of 350-1500 m/z.

    • MS/MS Scans : Top 20 most intense ions fragmented by HCD, resolution of 15,000.

  • Data Analysis :

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against the M. tuberculosis proteome database.

    • Key Search Parameter : Configure a variable modification corresponding to the mass of the activated PZA-¹³C,¹⁵N molecule (e.g., POA-¹³C,¹⁵N) on potential target amino acid residues (e.g., Cys, Lys, His). The exact mass shift must be calculated based on the specific isotopic labeling of the PZA used.

    • Quantification : Use label-free quantification (LFQ) or compare peak intensities of the labeled peptides between the treatment and control groups to identify proteins that are significantly enriched for the modification.

Part 4: Data Presentation

Quantitative data should be summarized to facilitate interpretation and comparison between experimental conditions.

Table 1: Summary of Experimental Parameters

Parameter Description
Bacterial Strain Mycobacterium tuberculosis H37Rv
Growth Medium Middlebrook 7H9 + OADC + Glycerol
Culture pH 5.9
PZA-¹³C,¹⁵N Isotopic Pattern Pyrazine ring with 2x ¹³C, 2x ¹⁵N
PZA Concentration 100 µg/mL
Labeling Time 18 hours
Control Groups 1. Unlabeled PZA (100 µg/mL)2. Vehicle (DMSO)

| Biological Replicates | n = 3 per condition |

Table 2: Representative Mass Spectrometry Parameters

Parameter Setting
Mass Spectrometer Orbitrap Exploris™ 480
HPLC System EASY-nLC 1200
Column Acclaim™ PepMap™ C18, 75 µm x 50 cm
Gradient Duration 120 minutes
MS1 Resolution 60,000
MS2 Resolution 15,000
Fragmentation HCD (Higher-energy C-trap dissociation)

| Data Analysis Software | Proteome Discoverer™ 2.5 |

Table 3: Example of Potential PZA-¹³C,¹⁵N-Modified Protein Hits (Hypothetical Data)

Protein ID (Rv number) Gene Name Protein Name Peptide Sequence with Modification Fold Change (Treated/Control) p-value
Rv2780 rpsA 30S ribosomal protein S1 ...K[+POA*]... 15.2 0.001
Rv2225 panD Aspartate 1-decarboxylase ...C[+POA*]... 11.8 0.003
Rv0636 kasA Beta-ketoacyl-ACP synthase A ...G[+POA*]... 8.5 0.012
Rv3281 pks13 Polyketide synthase Pks13 ...S[+POA*]... 6.1 0.025

Note: [+POA] represents the mass shift from the covalently bound POA-¹³C,¹⁵N molecule.

References

Troubleshooting & Optimization

Technical Support Center: Pyrazinamide-13C,15N Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazinamide-13C,15N mass spectrometry. The focus is on overcoming matrix effects to ensure accurate and precise quantification of pyrazinamide in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the mass spectrometry analysis.[1][2][3] In the context of this compound analysis, endogenous materials from biological samples like plasma, serum, or urine can interfere with the ionization of both pyrazinamide and its stable isotope-labeled internal standard.[4]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for this analysis?

A2: A stable isotope-labeled internal standard is considered the gold standard for quantitative LC-MS/MS analysis.[5] Because this compound has nearly identical physicochemical properties to the unlabeled pyrazinamide, it co-elutes and experiences the same degree of matrix effects.[5][6] This allows for accurate correction of any signal suppression or enhancement, leading to more reliable and reproducible quantification.[7][8]

Q3: What are the primary strategies to minimize or eliminate matrix effects?

A3: The main strategies to combat matrix effects can be categorized as follows:

  • Optimized Sample Preparation: The most effective approach is to remove interfering compounds before analysis.[5][9] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly used.[5][10][11]

  • Chromatographic Separation: Modifying chromatographic conditions to separate the analyte from matrix components can prevent co-elution and subsequent ion suppression.[9][11]

  • Mass Spectrometry Condition Adjustment: While less common, altering MS parameters can sometimes reduce the impact of matrix effects.[9]

  • Use of a Co-eluting Internal Standard: As mentioned, a SIL-IS like this compound is crucial for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Signal Intensity / Ion Suppression Co-eluting matrix components are interfering with the ionization of pyrazinamide and its internal standard.[10][12]1. Improve Sample Cleanup: Implement or optimize a sample preparation method such as SPE or LLE to remove interfering substances.[10][11] 2. Adjust Chromatography: Modify the gradient or change the stationary phase to better separate pyrazinamide from the matrix interferences.[9][11] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[13]
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples.[12]1. Ensure Consistent Sample Preparation: Use a robust and reproducible sample preparation protocol for all samples, standards, and quality controls.[4] 2. Utilize a Stable Isotope-Labeled Internal Standard: this compound should be used to compensate for sample-to-sample variations in matrix effects.[5][7]
Inaccurate Quantification Matrix effects are unequally affecting the analyte and the internal standard, or the calibration curve is not appropriately matrix-matched.1. Verify Co-elution of Analyte and IS: Ensure that pyrazinamide and this compound have the same retention time.[6] 2. Prepare Matrix-Matched Standards: Construct the calibration curve by spiking known concentrations of pyrazinamide into a blank matrix that is representative of the study samples.[10]
Peak Shape Issues (Splitting, Broadening) Contaminants in the sample or on the chromatographic column.[10]1. Thorough Sample Cleanup: Employ effective sample preparation to remove contaminants.[10] 2. Column Maintenance: Ensure the column is properly maintained and washed between runs to prevent contaminant buildup.[10]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the determination of pyrazinamide in human plasma.[14]

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the internal standard working solution (this compound in a suitable solvent).

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., MCX) sequentially with methanol and then water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 x 0.5 mL of ultrapure water to remove unbound substances.[14]

  • Elution: Elute pyrazinamide and the internal standard with 0.4 mL of the mobile phase.[14]

  • Analysis: Inject 10 µL of the eluent into the LC-MS/MS system.[14]

Protocol 2: LC-MS/MS Parameters for Pyrazinamide Analysis

The following table summarizes typical LC-MS/MS parameters for pyrazinamide analysis, compiled from various sources.

Parameter Setting Reference
LC Column Hypersil Gold C18 (50 x 4.6 mm, 5 µm) or equivalent[14]
Mobile Phase Methanol: 0.1% Formic Acid in 10 mM Ammonium Formate (90:10 v/v)[14]
Flow Rate 0.4 mL/min[14]
Injection Volume 10 µL[14]
Ionization Mode Electrospray Ionization (ESI), Positive[14]
MS/MS Mode Multiple Reaction Monitoring (MRM)[15][16]
Pyrazinamide Transition m/z 124.1 → 79.1[14][15]
This compound Transition To be determined based on the specific labeling pattern

Visualizations

Caption: Experimental workflow for pyrazinamide analysis.

matrix_effect_logic cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome matrix_effect Matrix Effect (Ion Suppression/Enhancement) sample_prep Optimize Sample Preparation (SPE, LLE) matrix_effect->sample_prep chromatography Improve Chromatographic Separation matrix_effect->chromatography sil_is Use Stable Isotope-Labeled Internal Standard matrix_effect->sil_is accurate_quant Accurate & Precise Quantification sample_prep->accurate_quant chromatography->accurate_quant sil_is->accurate_quant

Caption: Logic for overcoming matrix effects.

References

Technical Support Center: Enhancing Pyrazinamide-¹³C,¹⁵N Detection in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Pyrazinamide-¹³C,¹⁵N detection in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Pyrazinamide-¹³C,¹⁵N as an internal standard?

Using a stable isotope-labeled (SIL) internal standard like Pyrazinamide-¹³C,¹⁵N is the gold standard for quantitative bioanalysis using mass spectrometry.[1] The key advantage is its ability to compensate for variations during sample preparation and analysis, such as extraction efficiency and matrix effects (ion suppression or enhancement), leading to improved accuracy and precision.[1] Since the SIL internal standard has a different mass-to-charge ratio (m/z) from the unlabeled analyte, it can be distinguished by the mass spectrometer while exhibiting nearly identical chromatographic behavior and ionization efficiency.

Q2: Which analytical technique is most suitable for achieving high sensitivity in Pyrazinamide-¹³C,¹⁵N detection?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the quantification of pyrazinamide in biological samples like plasma.[2][3] This method offers high selectivity and low limits of detection, making it ideal for therapeutic drug monitoring and pharmacokinetic studies.[1][2]

Q3: What are the typical mass transitions (MRM) for pyrazinamide and its deuterated internal standard?

For pyrazinamide, a common multiple reaction monitoring (MRM) transition is m/z 124.1 → 81.0 or m/z 124.1 → 78.9.[4][5] For a deuterated internal standard like pyrazinamide-d3, the transition is often m/z 127.2 → 84 or m/z 126.9 → 81.9.[5][6] The specific transitions for Pyrazinamide-¹³C,¹⁵N would need to be determined empirically but will be higher than that of the unlabeled compound.

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for pyrazinamide detection?

Yes, ¹H NMR spectroscopy is a highly accurate and reproducible technique for quantifying pyrazinamide and its active metabolite, pyrazinoic acid (POA), in culture supernatants from sputum samples.[7][8] NMR offers the advantage of minimal sample manipulation and can be used to monitor the kinetics of pyrazinamide hydrolysis.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Pyrazinamide-¹³C,¹⁵N.

Issue 1: Poor Sensitivity and Low Signal Intensity

Possible Causes:

  • Suboptimal Ionization: Inefficient ionization of the analyte in the mass spectrometer source.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix suppressing the analyte signal.[1]

  • Inefficient Sample Extraction: Low recovery of pyrazinamide from the biological matrix during sample preparation.

  • Poor Chromatographic Peak Shape: Broad or tailing peaks can lead to a lower signal-to-noise ratio.

Troubleshooting Steps:

  • Optimize Mass Spectrometer Source Parameters:

    • Adjust the capillary voltage, ion source temperature, and gas flow rates (nebulizer, heater, and cone gas) to maximize the signal for Pyrazinamide-¹³C,¹⁵N.[2]

    • Perform an infusion of a standard solution to tune the instrument specifically for the labeled compound.

  • Mitigate Matrix Effects:

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method. While protein precipitation is fast, solid-phase extraction (SPE) can provide a cleaner extract.[6][9]

    • Chromatographic Separation: Optimize the liquid chromatography method to separate pyrazinamide from interfering matrix components. This may involve adjusting the mobile phase composition, gradient profile, or trying a different column chemistry.[1]

    • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components.

  • Enhance Extraction Recovery:

    • Evaluate different extraction solvents for protein precipitation (e.g., methanol, acetonitrile).[10][11]

    • For SPE, test different sorbents and elution solvents.

    • Ensure the pH of the sample and solvents is optimal for pyrazinamide extraction.

  • Improve Chromatography:

    • Mobile Phase Modifiers: The addition of formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency.[9]

    • Column Selection: A C18 column is commonly used, but for polar compounds like pyrazinamide, a HILIC column might provide better retention and separation from early-eluting matrix components.[12]

Issue 2: High Background Noise

Possible Causes:

  • Contaminated Mobile Phase or LC System: Impurities in solvents or buildup of contaminants in the tubing, injector, or column.

  • Matrix Interferences: A complex biological matrix can contribute to a high chemical background.

  • Electronic Noise: Issues with the mass spectrometer's detector or electronics.

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Use high-purity solvents (e.g., LC-MS grade) and additives.

  • Clean the LC System: Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants.

  • Improve Sample Preparation: As with improving sensitivity, a cleaner sample will result in lower background noise. Consider SPE or liquid-liquid extraction.

  • Check for System Contamination: Inject a blank solvent to see if the noise is coming from the system itself.

Issue 3: Inconsistent Results and Poor Reproducibility

Possible Causes:

  • Variable Extraction Recovery: Inconsistent sample preparation between replicates.

  • Instability of the Analyte: Degradation of pyrazinamide in the biological matrix or during sample processing.

  • Inconsistent Instrument Performance: Fluctuations in the LC or MS system.

Troubleshooting Steps:

  • Automate Sample Preparation: If possible, use automated liquid handlers to minimize human error and improve consistency.

  • Assess Analyte Stability: Perform freeze-thaw and bench-top stability experiments to understand how storage and handling affect pyrazinamide concentrations.[9][13]

  • System Suitability Tests: Before running a batch of samples, inject a standard solution multiple times to ensure the LC-MS/MS system is performing consistently (i.e., stable retention times and peak areas).

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability, as the internal standard experiences similar variations as the analyte.[1]

Experimental Protocols & Data

Sample Preparation Protocol: Protein Precipitation

This is a common and rapid method for extracting pyrazinamide from plasma samples.[11]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of a precipitation solvent (e.g., methanol or acetonitrile) containing the Pyrazinamide-¹³C,¹⁵N internal standard.[11]

  • Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.[11]

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation.[6][9]

  • Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.[9]

  • Loading: Load the pre-treated plasma sample (often diluted and acidified) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove unbound interfering compounds.

  • Elution: Elute the pyrazinamide and the internal standard from the cartridge using a small volume of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

Quantitative Data Summary

The following tables summarize typical parameters from published LC-MS/MS methods for pyrazinamide, which can be used as a starting point for method development with Pyrazinamide-¹³C,¹⁵N.

Table 1: LC-MS/MS Method Parameters for Pyrazinamide Analysis

ParameterTypical Value/ConditionReference
Chromatography
ColumnC18 or C8 (e.g., 4.6 x 50 mm, 5 µm)[6][9]
Mobile Phase A0.1% Formic Acid in Water or 10 mM Ammonium Formate[9]
Mobile Phase BMethanol or Acetonitrile[9]
Flow Rate0.3 - 1.0 mL/min[4][6]
Injection Volume5 - 10 µL[9][14]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[2][9]
Capillary Voltage~2.0 - 5.5 kV[2][5]
Source Temperature150 - 400 °C[2][5]
Desolvation GasNitrogen[2]
Desolvation Temp.~550 °C[2]
Collision GasArgon[2]
MRM Transition (PZA)m/z 124.1 → 81.0 or 78.9[4][5][14]
MRM Transition (IS)m/z 127.2 → 84.0 (for PZA-d3)[6]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Pyrazinamide

ParameterReported ValueReference
Linearity Range1 - 65 µg/mL[2][3]
Lower Limit of Quantification (LLOQ)1 µg/mL[2]
Intra-day Precision (%CV)< 9%[2]
Inter-day Precision (%CV)< 9%[2]
Accuracy92.1% - 105.5%[2]
Extraction Recovery> 61%[9]

Visualizations

Experimental Workflow for Pyrazinamide Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Biological Matrix (e.g., Plasma) add_is Add Pyrazinamide-¹³C,¹⁵N (Internal Standard) plasma->add_is extract Extraction (Protein Precipitation or SPE) add_is->extract supernatant Collect Supernatant / Eluate extract->supernatant inject Inject into LC-MS/MS supernatant->inject lc Chromatographic Separation (LC) inject->lc ms Mass Spectrometric Detection (MS/MS) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify result Final Concentration quantify->result

Caption: Workflow for quantitative analysis of Pyrazinamide-¹³C,¹⁵N.

Troubleshooting Logic for Low Signal Intensity

G start Low Signal Intensity for Pyrazinamide-¹³C,¹⁵N check_ms 1. Check MS Tuning & Source Parameters start->check_ms check_chrom 2. Examine Peak Shape (Tailing, Broad?) check_ms->check_chrom Optimal optimize_ms Optimize Source Voltage & Gas Flows check_ms->optimize_ms Suboptimal check_recovery 3. Assess Extraction Recovery check_chrom->check_recovery No (Good Peak) optimize_chrom Adjust Mobile Phase / Gradient / Column check_chrom->optimize_chrom Yes check_matrix 4. Investigate Matrix Effects check_recovery->check_matrix High optimize_prep Change Extraction Solvent / Method (SPE) check_recovery->optimize_prep Low improve_cleanup Improve Sample Cleanup or Dilute Sample check_matrix->improve_cleanup Suspected solution Signal Improved check_matrix->solution Ruled Out optimize_ms->solution optimize_chrom->solution optimize_prep->solution improve_cleanup->solution

Caption: Troubleshooting guide for low signal intensity issues.

References

"Troubleshooting low recovery of Pyrazinamide-13C,15N during sample extraction"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Pyrazinamide-13C,15N during sample extraction.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the key chemical properties of this compound that I should consider during extraction?

This compound is an isotopically labeled version of Pyrazinamide, meaning its chemical properties are virtually identical.[1][] Key properties to consider are:

  • Structure: It is a pyrazine with a carboxamide group.[3]

  • Prodrug Nature: Pyrazinamide is a prodrug that is converted to the active form, pyrazinoic acid (POA), in Mycobacterium tuberculosis.[1][3] While this conversion is primarily bacterial, be aware of potential metabolites in biological samples.[4]

  • pH Sensitivity: Pyrazinamide is known to be more active against mycobacteria in an acidic environment (pH ~5.5-6.0).[3][5][6] However, for extraction purposes, its chemical stability is high across a broader pH range.[7][8] The pH of your sample and extraction solvents is critical as it affects the ionization state and therefore the solubility and retention of the analyte.

  • Solubility: The solubility of pyrazinamide increases with temperature.[9] It has varying solubility in organic solvents, with maximum solubility observed in dimethyl sulfoxide (DMSO).[9][10]

Q2: What are the most common overarching reasons for low recovery of this compound?

Low recovery can typically be traced to one or more of the following issues across different extraction techniques:

  • Analyte Instability: Degradation of the analyte within the sample matrix before or during extraction.

  • Incomplete Elution: The analyte is retained on the extraction media (e.g., SPE sorbent) and is not fully recovered in the final elution step.[11][12]

  • Analyte Breakthrough/Loss: The analyte fails to adsorb to the SPE sorbent and is lost during the sample loading or washing steps.[12] This can also occur in liquid-liquid extraction if the analyte has significant solubility in the wrong phase.

  • Co-precipitation: In protein precipitation, the analyte may bind to proteins and be removed from the solution along with the precipitated protein pellet.[11][12]

  • Emulsion Formation: In liquid-liquid extraction, the formation of a stable emulsion between the aqueous and organic layers can trap the analyte, preventing a clean separation.[13][14]

Troubleshooting Specific Extraction Methods

Solid-Phase Extraction (SPE)

Q3: My recovery is low during SPE. What are the first things to check?

The first step is to determine where the analyte is being lost. Process a standard solution through your SPE protocol, but collect and analyze every fraction: the sample flow-through, the wash solutions, and the final eluate.[12][15]

  • If the analyte is in the flow-through or wash: This indicates poor retention. Review your choice of sorbent, conditioning and equilibration steps, and the strength of your wash solvent.[12][16] The sample loading flow rate might also be too high, preventing sufficient interaction time between the analyte and the sorbent.[17]

  • If the analyte is not in the flow-through, wash, or eluate: This suggests irreversible binding to the sorbent or retention that is too strong for your elution solvent. You may need to increase the strength of your elution solvent or consider potential secondary interactions between your analyte and the sorbent.[11][12]

Q4: How do I choose the right SPE sorbent and solvents for this compound?

  • Sorbent Selection: Given Pyrazinamide's structure, a mixed-mode sorbent capable of both hydrophobic and ion-exchange interactions can provide high selectivity and cleaner extracts.[16] Alternatively, a standard polymeric reversed-phase sorbent is a common starting point.

  • Wash Solvent: Be cautious with wash solvent strength. The goal is to remove interferences without eluting the analyte. The ideal wash solvent is the strongest possible solvent that does not cause analyte loss.[12][16]

  • Elution Solvent: Conversely, don't be overly cautious with the elution solvent. A common mistake is using an elution solvent that is too strong, which may co-elute interferences. Titrate the solvent strength to find the weakest solvent that provides complete elution of your analyte, leaving more interferences behind on the sorbent.[16]

Liquid-Liquid Extraction (LLE)

Q5: I'm getting a stable emulsion during LLE. How can I prevent or break it?

Emulsions are common when samples contain high levels of lipids or proteins.[13]

  • Prevention: The best strategy is prevention. Instead of vigorous shaking, gently rock or swirl the separatory funnel. This maintains a large surface area for extraction while minimizing the agitation that causes emulsions.[13]

  • Disruption: If an emulsion forms, you can try:

    • Adding a small amount of salt ("salting out") to the aqueous phase.[14]

    • Centrifuging the mixture.[13]

    • Filtering the mixture through a phase separation filter paper or glass wool.[13]

    • Adding a small amount of a different organic solvent to alter the properties of the organic phase.[13]

Q6: What is the optimal pH and solvent system for LLE of this compound?

The optimal pH and solvent will depend on the sample matrix. Since Pyrazinamide is a weak base, adjusting the pH of the aqueous sample can significantly influence its partitioning into an organic solvent. You may need to experiment with different pH values and organic solvents (e.g., ethyl acetate, dichloromethane) to find the combination that maximizes recovery while minimizing the extraction of interferences.

Protein Precipitation

Q7: My analyte seems to be lost after protein precipitation. Why is this and how can I fix it?

If this compound is bound to plasma proteins, it can be dragged down with the protein pellet during precipitation, leading to significant loss.[11][12] To mitigate this:

  • Disrupt Protein Binding: Try adding a small amount of acid (like trichloroacetic acid, TCA) or a different organic solvent to disrupt the protein-analyte interaction before precipitation is complete.

  • Optimize Precipitant: Acetonitrile is highly effective at precipitating proteins (>96% efficiency at a 2:1 ratio to plasma).[18] Other options include TCA, ethanol, acetone, or zinc sulfate.[18][19] The choice can impact recovery and the level of remaining endogenous components, which may affect subsequent analysis (e.g., by causing ion suppression in LC-MS/MS).[18]

Q8: Which precipitation solvent is best for this compound?

Different solvents yield different recovery rates. For urine proteomics, ethanol and methanol/chloroform precipitation showed high recovery rates of around 80% or more, while acetonitrile showed a lower average recovery of 54.6%.[19] While this is for total protein, it highlights that the choice of solvent is critical. Acetonitrile, TCA, and zinc sulfate are all highly efficient at removing protein.[18] The optimal choice will minimize analyte co-precipitation and reduce matrix effects in your final analysis.

Quantitative Data Summary

The following table summarizes reported extraction recovery data for Pyrazinamide (PZA) and its primary metabolite, Pyrazinoic Acid (POA).

AnalyteSample MatrixExtraction MethodRecovery (%)Coefficient of Variation (CV) (%)Reference
PZAPlasmaNot Specified69.0 - 77.7< 5.7[4]
POAPlasmaNot Specified69.0 - 77.7< 5.7[4]

Experimental Protocols

Note: These are generalized protocols. Volumes and specific reagents should be optimized for your specific application and sample matrix.

Protocol 1: Solid-Phase Extraction (SPE) - General Method

  • Conditioning: Wash the SPE cartridge with 1-2 cartridge volumes of a strong organic solvent (e.g., methanol). This wets the sorbent.[16]

  • Equilibration: Flush the cartridge with 1-2 cartridge volumes of a solvent that matches the sample matrix (e.g., water or buffer). This prepares the sorbent environment for the sample.[16]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min). A high flow rate can lead to analyte breakthrough.[17]

  • Washing: Wash the cartridge with 1-2 cartridge volumes of a weak solvent to remove interferences. The solvent should be strong enough to elute contaminants but not the analyte.[16]

  • Elution: Elute the analyte with a small volume (e.g., 2 x 500 µL) of a strong solvent. Collect the eluate for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) - General Method

  • Sample Preparation: Place the liquid sample (e.g., 1 mL of plasma) into a glass tube or separatory funnel.

  • pH Adjustment: Adjust the pH of the sample as determined during method development.

  • Solvent Addition: Add an appropriate volume of an immiscible organic solvent (e.g., 3-5 mL of ethyl acetate).

  • Extraction: Cap the vessel and gently rock or invert for 5-10 minutes to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.[13]

  • Phase Separation: Allow the layers to separate fully. If necessary, centrifuge to break any emulsions.

  • Collection: Carefully collect the organic layer containing the analyte.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.

Protocol 3: Protein Precipitation - Acetonitrile Method

  • Sample Preparation: Place a small volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Precipitant Addition: Add cold acetonitrile at a ratio of 2:1 to 3:1 (precipitant:sample), e.g., 200-300 µL.[18][19]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte, and transfer it to a clean tube for analysis.

Visual Troubleshooting Guides

References

"Optimization of LC-MS/MS parameters for Pyrazinamide-13C,15N quantification"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Pyrazinamide and its stable isotope-labeled internal standard, Pyrazinamide-13C,15N.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during method development and sample analysis.

Q1: Why am I observing a poor signal-to-noise ratio (S/N) for Pyrazinamide?

A: Due to its low molecular weight, Pyrazinamide analysis can be challenging due to high background noise, which can compromise the sensitivity of the assay.[1] To improve the signal-to-noise ratio, consider the following:

  • Optimize Mobile Phase: Experiment with different mobile phase compositions. A common starting point is a high-organic mobile phase such as Methanol combined with an aqueous solution of 0.1% Formic Acid in 10 mM Ammonium Formate (90:10 v/v).[1]

  • Enhance Chromatographic Separation: Use a high-efficiency column (e.g., sub-2 µm particle size) to achieve better peak shape and resolution from background noise.

  • Refine MS/MS Parameters: Systematically optimize source-dependent parameters (e.g., spray voltage, gas flows, temperature) and compound-dependent parameters (e.g., collision energy, declustering potential) to maximize the signal for Pyrazinamide's specific mass transition.

Q2: My results show high variability and poor accuracy/precision. What is the most likely cause?

A: The most common cause of such issues in LC-MS/MS bioanalysis is the matrix effect .[2][3] This phenomenon occurs when co-eluting molecules from the biological sample (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer's source.[2][3] This interference can either suppress or enhance the ion signal, leading to inaccurate and irreproducible results.[3]

Q3: How can I diagnose and mitigate matrix effects?

A: A multi-step approach is recommended:

  • Diagnosis: The most direct way to identify matrix effects during method development is through a post-column infusion experiment . This involves infusing a constant flow of the analyte solution into the MS while injecting a blank, extracted matrix sample. Any dips or spikes in the analyte's signal indicate regions of ion suppression or enhancement.[3]

  • Mitigation:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. An SIL-IS like this compound is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the matrix effect is effectively normalized.[3]

    • Improve Sample Preparation: A simple protein precipitation is fast but often results in a "dirtier" sample with more matrix components.[4] Employing more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce interferences.[5]

    • Optimize Chromatography: Adjust the LC gradient or use a different column chemistry to chromatographically separate Pyrazinamide from the interfering matrix components identified in the post-column infusion experiment.[5]

Q4: I am observing chromatographic peak splitting or significant tailing. What should I investigate?

A: Poor peak shape can result from several factors:

  • Column Issues: The column may be degrading or contaminated. Try flushing the column or replacing it.

  • Solvent Mismatch: Ensure the solvent used to reconstitute the final extract is not significantly stronger than the initial mobile phase, as this can cause peak distortion.

  • Matrix Interaction: In severe cases, matrix components can interact with the analyte on the column, altering its chromatographic behavior.[2] This can sometimes be resolved by adjusting the mobile phase pH or improving the sample cleanup procedure.

Q5: How can I prevent sample carryover in my analysis?

A: Carryover, where residual analyte from a high-concentration sample appears in a subsequent blank or low-concentration sample, can be a significant issue.[6]

  • Injector Wash: Program a robust needle wash step in your autosampler method. Use a wash solvent that is stronger than the mobile phase (e.g., a high percentage of acetonitrile or methanol, sometimes with a small amount of acid or base) to thoroughly clean the injection system between runs.[6]

  • Injection Sequence: Avoid injecting a blank or LLOQ sample immediately after the highest calibrator. If possible, place a few wash injections or mid-level QC samples in between.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Pyrazinamide and this compound?

A: The protonated precursor ion [M+H]⁺ is monitored for both compounds in positive ion mode. A common labeled internal standard is Pyrazinamide-[¹³C₂,¹⁵N₂], which has a mass shift of +4 Da compared to the unlabeled analyte.[] The most abundant product ion typically results from the loss of the amide group.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Notes
Pyrazinamidem/z 124.1m/z 79.1 or 81.0The product ion should be optimized for your specific instrument.[1][8]
Pyrazinamide-[¹³C₂,¹⁵N₂]m/z 128.1Predicted: m/z 83.1The labeled pyrazine ring fragment is expected. This transition requires empirical optimization.

Q2: What are typical starting conditions for the liquid chromatography (LC) method?

A: A reverse-phase separation on a C18 column is standard. Below are two examples of reported conditions.

ParameterExample 1Example 2
Column Hypersil Gold C18 (4.6 x 50 mm, 5 µm)[1]Agilent Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm)[8]
Mobile Phase A 0.1% Formic Acid in 10 mM Ammonium FormateWater with 0.1% Formic Acid
Mobile Phase B Methanol[1]Acetonitrile
Flow Rate 0.4 mL/min[1]0.3 mL/min
Mode Isocratic (10% A : 90% B)[1]Gradient
Column Temp. 30 °C[1]30 °C[8]

Q3: Which sample preparation technique is recommended?

A: The choice depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): This is a fast, one-step method suitable for high-throughput analysis. Methanol is commonly used.[4] However, it provides minimal cleanup and may lead to significant matrix effects.

  • Solid-Phase Extraction (SPE): This technique provides a much cleaner sample extract, effectively reducing matrix effects and improving assay robustness.[1] While more time-consuming than PPT, it is often necessary for achieving the highest data quality.

Quantitative Data Summary

The following tables summarize typical parameters used for the LC-MS/MS quantification of Pyrazinamide. These should be used as a starting point for method development and optimized for your specific instrumentation and matrix.

Table 1: Optimized Mass Spectrometry Parameters

Parameter Setting Reference
Ionization Mode Electrospray Ionization (ESI), Positive [8][9]
Scan Type Multiple Reaction Monitoring (MRM) [4]
Ion Spray Voltage 3500 - 5500 V [6][8]
Source Temperature 350 - 550 °C [8][9]
Curtain Gas (CUR) 15 - 20 psi [6][8]
Nebulizer Gas (Gas 1) 20 - 50 psi [6][8]
Heater Gas (Gas 2) 50 psi [8]
Declustering Potential (DP) 38 - 65 V [8]

| Collision Energy (CE) | 26 - 35 eV |[8] |

Table 2: Optimized Liquid Chromatography Parameters

Parameter Setting Reference
Column C18-based (e.g., Agilent Eclipse, Inertsil ODS3, Hypersil Gold) [1][4][8]
Mobile Phase Methanol or Acetonitrile with an acidic aqueous modifier (e.g., Formic Acid, Ammonium Formate/Acetate) [1][6][10]
Flow Rate 0.3 - 1.0 mL/min [6][8]
Column Temperature 30 - 40 °C [6][8]

| Injection Volume | 5 - 10 µL |[1] |

Experimental Protocols

This section provides a generalized protocol for the quantification of Pyrazinamide in plasma.

1. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of Pyrazinamide and this compound (Internal Standard, IS) at 1 mg/mL in methanol.

  • Prepare a series of working standard solutions for the calibration curve by serially diluting the Pyrazinamide stock solution with 50:50 methanol:water.[9]

  • Prepare a separate set of working solutions for Quality Control (QC) samples (Low, Mid, High) from an independent stock weighing.[9]

  • Prepare an IS working solution by diluting the IS stock solution to a fixed concentration (e.g., 500 ng/mL) with methanol.[6]

2. Sample Preparation (Protein Precipitation Method)

  • Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution to all tubes (except double blanks) and vortex briefly.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at ~40 °C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 90:10 Methanol:Water with 0.1% Formic Acid).

  • Vortex to mix, then centrifuge again to pellet any remaining particulates.

  • Inject into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Set up the acquisition method using the MRM transitions and parameters outlined in Table 1 and the LC conditions from Table 2.

  • Create a sequence including a double blank (matrix without analyte or IS), a zero blank (matrix with IS only), calibration standards, QC samples, and the unknown samples.

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquot p2 Spike with Internal Standard p1->p2 p3 Protein Precipitation (Methanol) p2->p3 p4 Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute p5->p6 a1 LC Injection & Separation p6->a1 a2 ESI Ionization (+) a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknowns d3->d4

Caption: Experimental workflow for Pyrazinamide quantification.

G start Problem: Inaccurate or Imprecise Results q1 Check IS Peak Area. Is it consistent across samples? start->q1 a1_yes Consistent IS suggests issue is specific to analyte. q1->a1_yes Yes a1_no Inconsistent IS suggests problem with sample prep, injection, or severe matrix effects. q1->a1_no No q2 Check Analyte Response. Is signal low or S/N poor? a1_yes->q2 sol1 Solution: Review sample preparation steps. Check for injection errors. Investigate matrix effects. a1_no->sol1 a2_yes Low signal indicates need for sensitivity improvement. q2->a2_yes Yes a2_no Good signal but high variability points strongly to matrix effects. q2->a2_no No sol2 Solution: Optimize MS source parameters. Optimize MRM collision energy. Check LC peak shape. a2_yes->sol2 sol3 Solution: Improve sample cleanup (use SPE). Modify LC to separate analyte from interference zone. a2_no->sol3

Caption: Troubleshooting logic for inaccurate LC-MS/MS results.

References

"Addressing isotopic interference in Pyrazinamide-13C,15N analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pyrazinamide-¹³C,¹⁵N as an internal standard in quantitative bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a signal for Pyrazinamide-¹³C,¹⁵N in my blank samples (blanks without internal standard). What could be the cause?

A1: This phenomenon, often referred to as "cross-talk," can be due to several factors:

  • Isotopic Contribution from Unlabeled Pyrazinamide: The most common cause is the natural isotopic abundance of elements in the unlabeled Pyrazinamide. Carbon has a natural ¹³C isotope at ~1.1% abundance, and Nitrogen has a ¹⁵N isotope at ~0.37% abundance. In high concentrations of unlabeled Pyrazinamide, the M+1 and M+2 isotope peaks can contribute to the signal at the mass-to-charge ratio (m/z) of the labeled internal standard.

  • Carry-over: Residual analyte from a previous high-concentration sample may be retained in the analytical system (e.g., injector, column) and elute during a subsequent blank injection.

  • Contamination: The blank matrix itself might be contaminated with either the analyte or the internal standard.

Troubleshooting Steps:

  • Assess Isotopic Contribution: Analyze a high-concentration standard of unlabeled Pyrazinamide and check for a signal in the Pyrazinamide-¹³C,¹⁵N channel.

  • Evaluate Carry-over: Inject a blank sample immediately after a high-concentration sample to determine if carry-over is occurring. Implement a more rigorous wash cycle for the injector if necessary.

  • Verify Blank Matrix Purity: Test a new, unopened lot of the biological matrix to rule out contamination.

Q2: My calibration curve for Pyrazinamide is non-linear, especially at higher concentrations. How can I address this?

A2: Non-linearity in calibration curves when using a stable isotope-labeled internal standard (SIL-IS) can often be traced back to isotopic interference.[1]

  • Analyte Contribution to IS Signal: At high concentrations, the isotopic variants of the unlabeled Pyrazinamide can artificially inflate the signal of the Pyrazinamide-¹³C,¹⁵N internal standard. This leads to a flattened response at the upper end of the curve.

  • IS Contribution to Analyte Signal: Conversely, if the SIL-IS is not isotopically pure, it may contain a small amount of the unlabeled analyte, which can lead to a positive bias at the lower end of the calibration curve.

Troubleshooting and Solutions:

  • Increase Internal Standard Concentration: A higher concentration of the SIL-IS can sometimes overcome the relative contribution from the unlabeled analyte, though this may not be cost-effective and could lead to ion suppression.[1]

  • Use a Different Isotope: If possible, selecting a less abundant isotope for the internal standard that has minimal isotopic contribution from the analyte can mitigate this issue.[1]

  • Non-Linear Calibration Models: Employing a non-linear regression model (e.g., quadratic fit) can sometimes provide a more accurate representation of the analytical response. However, the underlying cause of the non-linearity should be investigated and understood.[2]

Q3: Can metabolites of Pyrazinamide interfere with the analysis of Pyrazinamide-¹³C,¹⁵N?

A3: Yes, metabolites can potentially interfere, although it is less common for them to directly interfere with the labeled internal standard unless they are isobaric (have the same nominal mass). The primary metabolites of Pyrazinamide are pyrazinoic acid (PA), 5-hydroxy-pyrazinamide (5-OH-PZA), and 5-hydroxy-pyrazinoic acid (5-OH-PA).[1][3]

Potential Interference Scenarios:

  • Isobaric Interference: If a metabolite has the same nominal mass as Pyrazinamide or its internal standard, it can cause direct interference. This is less likely with the specified metabolites of Pyrazinamide.

  • In-source Fragmentation: A metabolite could potentially fragment within the mass spectrometer's ion source to produce an ion with the same m/z as the analyte or internal standard.

  • Chromatographic Co-elution: If a metabolite is not chromatographically separated from the analyte, it can cause ion suppression or enhancement, leading to inaccurate quantification.[4]

Mitigation Strategies:

  • Chromatographic Separation: Develop a robust LC method that adequately separates Pyrazinamide from its major metabolites.

  • Tandem Mass Spectrometry (MS/MS): Utilize Multiple Reaction Monitoring (MRM) to select for specific precursor-to-product ion transitions for both the analyte and the internal standard. This significantly enhances selectivity.

Quantitative Data Summary

The following table summarizes the mass-to-charge ratios (m/z) for Pyrazinamide and its key metabolites, which is essential for assessing potential isobaric interferences.

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
Pyrazinamide (PZA)C₅H₅N₃O123.0433124.0511
Pyrazinamide-¹³C,¹⁵N (IS)¹³C₁C₄H₅¹⁵N₁N₂O125.0444126.0522
Pyrazinoic Acid (PA)C₅H₄N₂O₂124.0273125.0351
5-Hydroxy-pyrazinamideC₅H₅N₃O₂139.0382140.0460
5-Hydroxy-pyrazinoic AcidC₅H₄N₂O₃140.0222141.0300

Note: The exact m/z values may vary slightly depending on the adduct formed and the instrument's calibration.

Experimental Protocols

Protocol for Assessing Isotopic Interference of Unlabeled Pyrazinamide on Pyrazinamide-¹³C,¹⁵N

Objective: To quantify the extent of signal contribution from unlabeled Pyrazinamide to the Pyrazinamide-¹³C,¹⁵N internal standard channel.

Materials:

  • Calibrated LC-MS/MS system

  • Unlabeled Pyrazinamide reference standard

  • Pyrazinamide-¹³C,¹⁵N internal standard

  • Blank biological matrix (e.g., human plasma)

  • Standard laboratory reagents and consumables

Procedure:

  • Prepare a High-Concentration Unlabeled Pyrazinamide Standard: Prepare a solution of unlabeled Pyrazinamide in the blank biological matrix at the upper limit of quantification (ULOQ) of your assay.

  • Prepare a Zero Sample: Prepare a blank biological matrix sample without the addition of unlabeled Pyrazinamide or the internal standard.

  • Prepare an IS-only Sample: Prepare a blank biological matrix sample spiked only with the Pyrazinamide-¹³C,¹⁵N internal standard at the working concentration.

  • LC-MS/MS Analysis:

    • Inject the zero sample to establish the baseline noise.

    • Inject the ULOQ sample of unlabeled Pyrazinamide. Monitor the MRM transition for Pyrazinamide-¹³C,¹⁵N.

    • Inject the IS-only sample to determine the expected response for the internal standard.

  • Data Analysis:

    • Measure the peak area of the signal in the Pyrazinamide-¹³C,¹⁵N channel from the injection of the ULOQ unlabeled Pyrazinamide sample.

    • Calculate the percentage contribution of the unlabeled analyte to the internal standard signal using the following formula:

    % Interference = (Area in IS channel from unlabeled analyte / Area of IS-only sample) * 100

Acceptance Criteria: The interference response should be less than a predefined percentage of the internal standard response, typically ≤ 5%.

Visualizations

cluster_PZA_Metabolism Pyrazinamide Metabolism Pathway PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) PZA->PA Amidase OH_PZA 5-Hydroxy-pyrazinamide (5-OH-PZA) PZA->OH_PZA Xanthine Oxidase OH_PA 5-Hydroxy-pyrazinoic Acid (5-OH-PA) PA->OH_PA Xanthine Oxidase OH_PZA->OH_PA Amidase

Caption: Metabolic pathway of Pyrazinamide.

cluster_Troubleshooting_Workflow Isotopic Interference Troubleshooting Workflow Start High Signal in Blank/ Non-Linear Calibration Check_Crosstalk Assess Analyte Contribution to IS Signal Start->Check_Crosstalk Check_Purity Check IS Purity for Unlabeled Analyte Check_Crosstalk->Check_Purity No Use_Correction_Factor Apply Mathematical Correction Check_Crosstalk->Use_Correction_Factor Yes Check_Carryover Investigate System Carry-over Check_Purity->Check_Carryover No Check_Purity->Use_Correction_Factor Yes Optimize_Method Optimize Chromatographic Separation Check_Carryover->Optimize_Method Yes Resolved Issue Resolved Check_Carryover->Resolved No Optimize_Method->Resolved Use_Correction_Factor->Resolved

Caption: Troubleshooting workflow for isotopic interference.

References

Technical Support Center: Minimizing Ion Suppression in the Analysis of Pyrazinamide-¹³C,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Pyrazinamide-¹³C,¹⁵N by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of Pyrazinamide-¹³C,¹⁵N?

A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, Pyrazinamide-¹³C,¹⁵N, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantitative results.[4][5]

Q2: What are the common causes of ion suppression in bioanalytical methods?

A2: Ion suppression is primarily caused by competition for ionization between the analyte and co-eluting matrix components in the ion source of the mass spectrometer.[2] Common sources of interference include:

  • Endogenous matrix components: Phospholipids, salts, proteins, and metabolites from biological samples like plasma or urine.[1][6][7]

  • Exogenous substances: Dosing vehicles, formulation agents, and contaminants from sample collection tubes or solvents.[1][8]

Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][9]

Q3: How can I detect and evaluate ion suppression in my Pyrazinamide-¹³C,¹⁵N assay?

A3: A common method to assess ion suppression is the post-extraction spike method. This involves comparing the response of Pyrazinamide-¹³C,¹⁵N spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase).[10] A significant decrease in the signal in the matrix sample indicates the presence of ion suppression. Another technique is the post-column infusion method, where a constant flow of the analyte is introduced into the LC eluent after the analytical column, and a blank matrix extract is injected. Dips in the baseline signal at the retention time of interfering compounds indicate regions of ion suppression.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of Pyrazinamide-¹³C,¹⁵N.

Problem Potential Cause Recommended Solution
Low signal intensity or poor sensitivity for Pyrazinamide-¹³C,¹⁵N Significant ion suppression from matrix components.1. Optimize Sample Preparation: Employ a more rigorous sample cleanup technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][11] Protein precipitation (PPT) is a simpler but often less effective method for removing phospholipids, a major cause of ion suppression.[6][11] 2. Improve Chromatographic Separation: Modify the LC method to separate Pyrazinamide-¹³C,¹⁵N from the ion-suppressing compounds. This can be achieved by adjusting the gradient, mobile phase composition, or using a different analytical column.[3]
High variability in results between samples Inconsistent matrix effects across different samples or batches.[5]1. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as unlabeled Pyrazinamide, is highly recommended. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate correction of the analyte signal.[2][3] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[3]
Poor peak shape for Pyrazinamide-¹³C,¹⁵N Co-elution with interfering substances.1. Adjust Chromatographic Conditions: Alter the mobile phase pH or organic content to improve peak shape. 2. Change Ionization Source: If using ESI, consider switching to APCI, which is generally less prone to ion suppression.[1][9]
Gradual decrease in signal intensity over a run sequence Accumulation of matrix components on the analytical column or in the ion source.1. Implement a Column Wash Step: Introduce a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components.[12] 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained interferences.[12] 3. Regular Source Cleaning: Perform routine maintenance and cleaning of the mass spectrometer's ion source.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for extracting Pyrazinamide-¹³C,¹⁵N from plasma samples to minimize matrix effects.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution plasma 1. Plasma Sample add_is 2. Add Internal Standard plasma->add_is pretreat 3. Pretreat (e.g., acidify) add_is->pretreat load 6. Load Pre-treated Sample pretreat->load condition 4. Condition SPE Cartridge equilibrate 5. Equilibrate Cartridge condition->equilibrate equilibrate->load wash 7. Wash to Remove Interferences load->wash elute 8. Elute Analyte wash->elute evaporate 9. Evaporate Eluate elute->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute analyze 11. LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) Workflow for Plasma Samples.

Methodology:

  • Conditioning: The SPE cartridge is treated with an organic solvent (e.g., methanol) to activate the stationary phase.

  • Equilibration: The cartridge is then flushed with an aqueous solution (e.g., water or buffer) to prepare it for sample loading.

  • Sample Loading: The pre-treated plasma sample containing Pyrazinamide-¹³C,¹⁵N and the internal standard is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences and salts while retaining the analyte.

  • Elution: A stronger organic solvent is used to elute the Pyrazinamide-¹³C,¹⁵N and internal standard from the cartridge.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effect

This protocol describes the post-extraction spike method to quantify ion suppression.

Matrix_Effect_Evaluation cluster_sets Prepare Three Sets of Samples cluster_analysis Analysis and Calculation set_a Set A: Analyte in Neat Solution lcms Analyze all sets by LC-MS/MS set_a->lcms set_b Set B: Blank Matrix Extract + Spiked Analyte set_b->lcms set_c Set C: Spiked Matrix Sample (Pre-extraction) set_c->lcms calc_me Calculate Matrix Effect (%ME) lcms->calc_me calc_re Calculate Recovery (%RE) lcms->calc_re formula_me %ME = (Peak Area of Set B / Peak Area of Set A) * 100 calc_me->formula_me Formula formula_re %RE = (Peak Area of Set C / Peak Area of Set B) * 100 calc_re->formula_re Formula

Caption: Workflow for Matrix Effect and Recovery Assessment.

Methodology:

  • Prepare Set A: A neat solution of Pyrazinamide-¹³C,¹⁵N is prepared in the mobile phase at a known concentration.

  • Prepare Set B: A blank biological sample is extracted using the chosen sample preparation method. The resulting clean extract is then spiked with Pyrazinamide-¹³C,¹⁵N to the same concentration as Set A.

  • Analyze and Compare: Both sets are analyzed by LC-MS/MS. The matrix effect is calculated as the ratio of the peak area from Set B to that of Set A. A ratio less than 100% indicates ion suppression, while a ratio greater than 100% suggests ion enhancement.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques. Note that these are representative values and actual results may vary depending on the specific matrix and experimental conditions.

Sample Preparation Technique Typical Analyte Recovery (%) Typical Matrix Effect (%) Comments
Protein Precipitation (PPT) 80 - 10050 - 80 (Suppression)Simple and fast, but often results in significant ion suppression due to residual phospholipids.[11]
Liquid-Liquid Extraction (LLE) 70 - 9585 - 110Good for removing salts and highly polar interferences. Can be labor-intensive.
Solid-Phase Extraction (SPE) 85 - 10595 - 105Generally provides the cleanest extracts and minimizes ion suppression most effectively.[3]

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. It is essential to validate all analytical methods according to the relevant regulatory guidelines.

References

"Resolving peak tailing issues in HPLC analysis of Pyrazinamide-13C,15N"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Pyrazinamide-13C,15N, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for my this compound analysis?

Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half.[1][2] Ideally, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to reduced resolution between adjacent peaks, decreased sensitivity (lower peak height), and difficulties with accurate peak integration, which ultimately affects the precision and accuracy of quantification.[3]

Pyrazinamide, and its isotopically labeled form this compound, contains basic amine functional groups.[4] These basic groups are particularly susceptible to strong interactions with the stationary phase in reversed-phase HPLC, making peak tailing a frequent issue.[4][5]

Q2: What is the primary chemical cause of peak tailing for Pyrazinamide?

The most common cause of peak tailing for basic compounds like Pyrazinamide is a secondary retention mechanism involving interaction with residual silanol groups on the silica-based stationary phase of the HPLC column.[5][6]

Silica-based columns (e.g., C18, C8) have acidic silanol groups (Si-OH) on their surface.[7] At mobile phase pH levels above approximately 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[3][6] Pyrazinamide, being a basic compound, can become protonated and carry a positive charge.[8] The electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a strong, secondary ion-exchange interaction, which delays the elution of a fraction of the analyte molecules and results in a tailing peak.[3][8]

G cluster_surface Silica Stationary Phase Surface cluster_analyte Analyte in Mobile Phase Silica Si Silanol Si-O⁻ Silica->Silanol Negatively Charged (at mid-pH) Pyrazinamide Pyrazinamide-H⁺ Pyrazinamide->Silanol Unwanted Ionic Interaction (Secondary Retention) caption Diagram of Pyrazinamide-Silanol Interaction. Troubleshooting_Workflow start Problem: Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 all_peaks All Peaks Tailing (System/Physical Issue) q1->all_peaks Yes some_peaks Specific Peaks Tailing (Chemical/Method Issue) q1->some_peaks No check_fittings Check for Dead Volume: - Improperly fitted tubing/ferrules - Use narrow ID (0.005") tubing all_peaks->check_fittings check_column Check for Column Void or Blockage: - Column bed deformation - Blocked inlet frit all_peaks->check_column reverse_flush Action: Reverse flush column (check manufacturer's advice) check_column->reverse_flush replace_column Action: Replace column/guard column check_column->replace_column check_chemistry Primary Cause: Secondary Silanol Interactions some_peaks->check_chemistry check_sample Check Sample Conditions: - Reduce sample mass/volume - Match sample solvent to mobile phase some_peaks->check_sample optimize_mp Optimize Mobile Phase: - Adjust pH - Increase buffer strength - Add competitive base (e.g., TEA) check_chemistry->optimize_mp change_column Change Column: - Use high-purity, end-capped column - Use a different stationary phase check_chemistry->change_column

References

Technical Support Center: Pyrazinamide-¹³C,¹⁵N Metabolomics Data Normalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazinamide-¹³C,¹⁵N metabolomics data. Proper data normalization is critical for obtaining reliable and reproducible results in stable isotope tracing studies.

Frequently Asked Questions (FAQs)

Q1: Why is data normalization crucial in Pyrazinamide-¹³C,¹⁵N metabolomics?

Data normalization is essential to minimize systematic variation and technical errors that can obscure true biological insights.[1][2] In Pyrazinamide-¹³C,¹⁵N metabolomics, which tracks the metabolic fate of pyrazinamide, normalization corrects for variations introduced during sample preparation, extraction, and LC-MS analysis.[3][4] This ensures that observed differences in metabolite levels are due to biological factors rather than experimental inconsistencies.[2]

Q2: What are the primary sources of variation in metabolomics data?

Variation in metabolomics data can arise from multiple sources, including:

  • Technical Variability : Differences in sample handling, extraction efficiency, injection volume, and instrument performance (e.g., MS sensitivity, column degradation).[3][5]

  • Biological Variability : Inherent differences between biological samples.

  • Matrix Effects : Components of the sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of target analytes, affecting their measured intensity.[6][7]

Q3: What is the recommended approach for normalization in stable isotope labeling studies?

The use of stable isotope-labeled internal standards (IS) is the most reliable method for normalization in targeted and quantitative metabolomics.[3][6] For Pyrazinamide-¹³C,¹⁵N studies, incorporating a known amount of a ¹³C,¹⁵N-labeled internal standard for pyrazinamide and its key metabolites at the beginning of the sample preparation process is highly recommended.[6][7] This approach helps to correct for variability in extraction, derivatization, and LC-MS analysis.[4]

Q4: Can I use data-driven normalization methods instead of internal standards?

While internal standards are preferred, data-driven normalization methods can be applied, especially in untargeted or discovery-based studies where specific standards for all metabolites are not available.[1] These methods adjust the data based on statistical properties of the entire dataset.[1] However, they may not perform as well as internal standards in correcting for metabolite-specific variations.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Quality Control (QC) Samples Inconsistent sample preparation, instrument instability, column degradation.Review and standardize the sample preparation protocol.[9] Condition the LC-MS system with several QC injections before the analytical run.[10] Monitor system suitability parameters like retention time stability and peak shape.
Poor Signal Intensity or "Noisy" Baseline Contamination of the mobile phase or LC system, improper mobile phase additives, ion source problems.[5]Use high-purity (LC-MS grade) solvents and additives.[5] Regularly flush the LC system, especially when changing solvents.[5] Perform routine maintenance and cleaning of the ion source.
Retention Time Shifts Changes in mobile phase composition or pH, column temperature fluctuations, column aging.[5]Prepare fresh mobile phases daily. Ensure the column oven maintains a stable temperature. Use a guard column and replace the analytical column when performance degrades.
Inconsistent Isotope Labeling Incorporation Issues with the administration of ¹³C,¹⁵N-Pyrazinamide, variability in metabolic activity.Ensure consistent dosing and timing of sample collection. Account for potential biological variability in metabolic rates.
Matrix Effects Leading to Ion Suppression/Enhancement Co-eluting compounds from the biological matrix interfering with the ionization of target analytes.[6]Optimize chromatographic separation to resolve analytes from interfering matrix components.[11][12] Use stable isotope-labeled internal standards that co-elute with the analyte to compensate for matrix effects.[6][7] Consider alternative sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[7]

Data Normalization Strategies: A Comparative Overview

Normalization Strategy Principle Advantages Disadvantages
Internal Standard (IS) Normalization A known amount of a stable isotope-labeled compound, structurally similar to the analyte, is added to each sample.[3][6]Corrects for sample-specific variations in extraction, recovery, and matrix effects.[4][6] Considered the "gold standard" for targeted metabolomics.[6]Requires the availability of appropriate labeled standards for each analyte of interest.
Total Ion Count (TIC) / Sum Normalization Scales the intensity of each metabolite by the total ion count or the sum of all metabolite intensities in a sample.[1][2]Simple to implement and can reduce systematic variation across samples.[1][2]Assumes that the total metabolite concentration is constant across all samples, which may not be true. Can be biased by a few highly abundant metabolites.
Median Normalization Divides the intensity of each metabolite by the median intensity of all metabolites in that sample.[1]More robust to outliers (very high or low abundance metabolites) than TIC normalization.Similar to TIC, it assumes that the overall metabolite composition is relatively stable across samples.
Probabilistic Quotient Normalization (PQN) Calculates a normalization factor based on the median of the quotients of the metabolite intensities between a sample and a reference spectrum (e.g., the median spectrum of all samples).[1][2]Aims to remove technical biases and batch effects.[2]Can be more computationally intensive and relies on the assumption that most metabolites do not change between samples.
Quantile Normalization Forces the distribution of metabolite intensities to be the same across all samples.[1][13]Effective at removing systematic technical variation.[1]Can potentially obscure true biological differences if the underlying distributions are genuinely different.

Experimental Protocols

Protocol 1: Sample Preparation with Internal Standard Spiking
  • Thaw Samples : Thaw biological samples (e.g., plasma, tissue homogenate) on ice.[9]

  • Prepare Internal Standard (IS) Stock Solution : Prepare a stock solution of ¹³C,¹⁵N-labeled Pyrazinamide and its relevant metabolites at a known concentration.[7][12]

  • Spike Samples : Add a precise volume of the IS stock solution to each sample as early as possible in the workflow to account for variations in subsequent steps.[6][12]

  • Protein Precipitation/Extraction : Add a cold organic solvent (e.g., methanol, acetonitrile) to precipitate proteins and extract metabolites.[9] A common ratio is 3:1 or 4:1 solvent to sample volume.

  • Vortex and Centrifuge : Vortex the samples to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., >10,000 g) at 4°C to pellet the precipitated proteins.[9]

  • Collect Supernatant : Carefully transfer the supernatant containing the metabolites to a new tube.[9]

  • Dry and Reconstitute : Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., mobile phase A).

  • Quality Control (QC) Sample Preparation : Create a pooled QC sample by combining a small, equal aliquot from each experimental sample.[6][12] This QC sample should be treated identically to the experimental samples, including spiking with the internal standard.

Protocol 2: LC-MS Analysis
  • Chromatographic Separation : Use a suitable LC column for the separation of Pyrazinamide and its metabolites. Reversed-phase chromatography or HILIC can be employed depending on the polarity of the target compounds.[11][12]

    • Example Reversed-Phase Method: Utilize a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[11][14]

  • Mass Spectrometry : Operate the mass spectrometer in a suitable mode for detecting and quantifying the ¹²C,¹⁴N (endogenous) and ¹³C,¹⁵N (labeled) forms of Pyrazinamide and its metabolites. A high-resolution mass spectrometer is recommended for accurate mass measurements.[11][15]

  • Data Acquisition : Acquire data in a consistent manner for all samples. Inject QC samples periodically (e.g., every 8-10 experimental samples) throughout the analytical run to monitor instrument performance.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Sample Biological Sample IS_Spike Spike with ¹³C,¹⁵N Internal Standards Sample->IS_Spike Extraction Metabolite Extraction (e.g., Protein Precipitation) IS_Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dry_Reconstitute Dry Down & Reconstitute Supernatant->Dry_Reconstitute LCMS LC-MS Analysis Dry_Reconstitute->LCMS RawData Raw Data LCMS->RawData Normalization Data Normalization RawData->Normalization StatisticalAnalysis Statistical Analysis Normalization->StatisticalAnalysis

Caption: Experimental workflow for Pyrazinamide-¹³C,¹⁵N metabolomics.

normalization_logic cluster_input Input Data cluster_process Normalization Process cluster_output Output Raw_Endogenous Raw Peak Area (Endogenous ¹²C,¹⁴N-Metabolite) Calculate_Ratio Calculate Ratio: (Endogenous Area / IS Area) Raw_Endogenous->Calculate_Ratio Raw_IS Raw Peak Area (¹³C,¹⁵N-Internal Standard) Raw_IS->Calculate_Ratio Normalized_Data Normalized Metabolite Abundance Calculate_Ratio->Normalized_Data

Caption: Logic of internal standard-based data normalization.

References

Validation & Comparative

Comparative Guide to Method Validation for the Quantification of Pyrazinamide in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of pyrazinamide in urine. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). While this guide focuses on the quantification of pyrazinamide, the principles and methods described are directly applicable to its isotopically labeled internal standard, Pyrazinamide-13C,15N, which is crucial for achieving high accuracy and precision in mass spectrometry-based assays.

Data Presentation: A Comparative Overview of Method Performance

The selection of an analytical method for pyrazinamide quantification is a critical decision in clinical and research settings, directly impacting the reliability of pharmacokinetic and therapeutic drug monitoring studies. The choice often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. This section provides a comparative summary of key validation parameters for different analytical techniques.

MethodLinearity Range (µg/mL)LLOQ (µg/mL)Precision (%RSD)Accuracy (%)
UPLC-MS/MS 0.5 - 10000.5[1][2]Intra-day: 3.9 - 13.3[1] Inter-day: 1.4 - 14.3[1]Intra-day: 87.7 - 108.6[1] Inter-day: 90.0 - 114.0[1]
HPLC-UV 20 - 1201.6[3]<298.28 - 102.99[4]
GC-MS Not explicitly stated for PZA in urine~0.001-0.1 (General drug screen)[5]Not specified for PZANot specified for PZA
Capillary Electrophoresis Not explicitly stated for PZA in urineNot specified for PZANot specified for PZANot specified for PZA

Note: Data for GC-MS and Capillary Electrophoresis for the specific quantification of pyrazinamide in urine is limited in the reviewed literature. The presented GC-MS LLOQ is a general estimation for drug screening.[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to ensuring the reproducibility and validity of analytical results. This section outlines the methodologies for the key analytical techniques discussed.

UPLC-MS/MS Method

This method offers high sensitivity and specificity, making it a gold standard for bioanalytical studies.

Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • In a clean microcentrifuge tube, combine 10 µL of urine with 190 µL of an internal standard solution (e.g., this compound in methanol).[1]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

Chromatographic Conditions:

  • Column: Kinetex Polar C18 (or equivalent)[1]

  • Mobile Phase: A gradient of 5 mM ammonium acetate in water and acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Pyrazinamide Transition: 124.1 > 79.1 m/z[6]

HPLC-UV Method

A robust and widely accessible method suitable for routine analysis.

Sample Preparation:

  • Urine samples can often be analyzed after simple dilution and filtration.

  • Dilute the urine sample with the mobile phase (e.g., 1:10).

  • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

Chromatographic Conditions:

  • Column: Hypersil C8 (4.6 x 250mm, 3.5 µm) or equivalent C18 column.

  • Mobile Phase: Phosphate buffer (pH 4.4) and Methanol (80:20 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 269 nm

GC-MS Method

Gas chromatography coupled with mass spectrometry offers high separation efficiency and specificity.

Sample Preparation (General approach):

  • To 1 mL of urine, add an internal standard.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after adjusting the pH.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection.

  • Derivatization may be necessary to improve the volatility and thermal stability of pyrazinamide.

GC-MS Conditions (General):

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[5]

  • Injector: Splitless or PTV mode.[5]

  • Carrier Gas: Helium

  • Temperature Program: An optimized temperature gradient from a low initial temperature to a high final temperature to ensure the elution of the analyte.[5]

  • Ionization: Electron Ionization (EI)

  • Detection: Full scan or Selected Ion Monitoring (SIM) mode.

Capillary Electrophoresis Method

CE is a high-resolution separation technique that requires minimal sample and reagent volumes.

Sample Preparation:

  • Urine samples are typically diluted with the background electrolyte (BGE).

  • Filter the diluted sample through a 0.22 µm filter before injection.

CE Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte: A buffer solution, such as sodium tetraborate, at a specific pH.

  • Voltage: A high voltage is applied across the capillary to effect separation.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at an appropriate wavelength (e.g., 269 nm).

Visualizing the Workflow

Diagrams provide a clear and concise representation of complex processes. The following visualizations, created using the DOT language, illustrate a typical bioanalytical method validation workflow and a sample preparation procedure.

Bioanalytical_Method_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_reporting Reporting & Documentation p1 Define Analyte & Matrix p2 Select Analytical Technique p1->p2 p3 Prepare Validation Protocol p2->p3 e1 Selectivity & Specificity p3->e1 e2 Linearity & Range e1->e2 e3 Accuracy & Precision e2->e3 e4 LLOQ & LOD e3->e4 e5 Stability e4->e5 r1 Data Analysis e5->r1 r2 Compile Validation Report r1->r2 r3 Method Implementation r2->r3

Caption: Bioanalytical Method Validation Workflow.

Sample_Preparation_Workflow cluster_sample Sample Handling cluster_processing Processing cluster_analysis Analysis s1 Urine Sample (10 µL) s2 Add Internal Standard (190 µL) s1->s2 p1 Vortex (30s) s2->p1 p2 Centrifuge (14,000 rpm, 10 min) p1->p2 a1 Collect Supernatant p2->a1 a2 Inject into UPLC-MS/MS a1->a2

Caption: UPLC-MS/MS Sample Preparation Workflow.

References

"Comparing the pharmacokinetic profiles of Pyrazinamide-13C,15N and deuterated Pyrazinamide"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Pharmacokinetic Profiles of Isotopically Labeled Pyrazinamide

An Objective Analysis for Researchers and Drug Development Professionals

In the realm of tuberculosis research and drug development, understanding the pharmacokinetic (PK) profiles of therapeutic agents is paramount. Pyrazinamide, a cornerstone of first-line tuberculosis treatment, is often studied using isotopically labeled forms to investigate its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of two such forms: Pyrazinamide-¹³C,¹⁵N and deuterated Pyrazinamide.

Distinguishing the Roles of Isotopic Labeling

It is crucial to first understand the different purposes of incorporating stable isotopes versus deuterium into a drug molecule.

  • Pyrazinamide-¹³C,¹⁵N (Stable Isotope Labeled): The incorporation of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) creates a "heavy" version of the drug that is chemically identical to the unlabeled drug.[1] This labeled compound is an invaluable tool in pharmacokinetic studies, particularly in "human AME" (absorption, metabolism, and excretion) studies.[2] When co-administered with the unlabeled drug, it acts as a tracer that can be distinguished by mass spectrometry.[] This allows for the precise quantification of the drug and its metabolites in complex biological matrices like blood and urine, without altering the drug's inherent pharmacokinetic properties.[1][2]

  • Deuterated Pyrazinamide: In contrast, deuteration involves replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D).[4] This substitution can significantly alter the drug's metabolic profile due to the kinetic isotope effect (KIE) .[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break.[6] This can slow down the rate of metabolism, potentially leading to a longer half-life, increased drug exposure, and a modified side-effect profile.[4][7]

Pharmacokinetic Profile of Standard Pyrazinamide

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[8] It is well-absorbed orally and widely distributed throughout the body.[9][10] The key pharmacokinetic parameters for standard pyrazinamide are summarized in the table below.

Pharmacokinetic ParameterValueReference
Time to Peak Concentration (Tmax) ~2 hours[9]
Elimination Half-life (t½) 9 to 10 hours[9][10]
Bioavailability >90%[10]
Protein Binding ~10%[9]
Metabolism Hepatic (hydrolyzed to pyrazinoic acid)[9][10]
Excretion Primarily renal[9]
Projected Pharmacokinetic Profile of Deuterated Pyrazinamide: A Hypothetical Comparison

Based on the principles of the kinetic isotope effect, a deuterated version of pyrazinamide is expected to exhibit a different pharmacokinetic profile compared to the standard and ¹³C,¹⁵N-labeled versions. The table below presents a hypothetical comparison.

Pharmacokinetic ParameterPyrazinamide-¹³C,¹⁵NDeuterated Pyrazinamide (Projected)Rationale for Projected Changes
Time to Peak Concentration (Tmax) Unchanged from standard pyrazinamide (~2 hours)Likely unchangedAbsorption is typically a passive process and not subject to the kinetic isotope effect.
Maximum Concentration (Cmax) Unchanged from standard pyrazinamidePotentially increasedA slower metabolism rate could lead to higher peak concentrations.
Area Under the Curve (AUC) Unchanged from standard pyrazinamideIncreasedReduced metabolic clearance would lead to greater overall drug exposure.
Elimination Half-life (t½) Unchanged from standard pyrazinamide (9-10 hours)IncreasedSlower metabolism would prolong the time it takes for the body to eliminate the drug.[4]
Metabolism Unchanged from standard pyrazinamideSlower rate of conversion to pyrazinoic acidThe C-D bond at the site of metabolic action would be more resistant to enzymatic cleavage.[6]
Excretion Unchanged from standard pyrazinamideSlower overall clearanceA reduced rate of metabolism would lead to a slower rate of excretion of metabolites.

Experimental Protocols

To empirically determine and compare the pharmacokinetic profiles of Pyrazinamide-¹³C,¹⁵N and deuterated Pyrazinamide, a rigorous experimental protocol would be required. Below is a detailed methodology for a hypothetical preclinical study.

Objective:

To compare the pharmacokinetic profiles of Pyrazinamide-¹³C,¹⁵N and deuterated Pyrazinamide following oral administration in a preclinical model (e.g., rats).

Materials:
  • Pyrazinamide-¹³C,¹⁵N (as a tracer for standard pyrazinamide)

  • Deuterated Pyrazinamide

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Wistar rats (male, 8-10 weeks old)

  • Standard laboratory equipment for animal handling and dosing

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Study Design:

A crossover study design is recommended to minimize inter-individual variability.[11]

  • Animal Acclimatization: Animals are acclimatized for at least one week prior to the study.

  • Grouping: Animals are randomly assigned to two groups (Group A and Group B).

  • Dosing - Period 1:

    • Group A receives a single oral dose of Pyrazinamide-¹³C,¹⁵N.

    • Group B receives a single oral dose of deuterated Pyrazinamide.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected via the tail vein at pre-dose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[12]

  • Washout Period: A washout period of at least one week is implemented to ensure complete clearance of the drugs.

  • Dosing - Period 2:

    • Group A receives a single oral dose of deuterated Pyrazinamide.

    • Group B receives a single oral dose of Pyrazinamide-¹³C,¹⁵N.

  • Blood Sampling: Blood sampling is repeated as in Period 1.

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of each pyrazinamide isotopologue and their major metabolite, pyrazinoic acid, are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the proposed comparative pharmacokinetic study.

G cluster_setup Study Setup cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Randomization into Group A and Group B acclimatization->grouping dose_a1 Group A: Dose Pyrazinamide-¹³C,¹⁵N grouping->dose_a1 dose_b1 Group B: Dose Deuterated Pyrazinamide grouping->dose_b1 sampling1 Serial Blood Sampling (0-24h) dose_a1->sampling1 dose_b1->sampling1 washout Washout Period (≥ 1 week) sampling1->washout dose_a2 Group A: Dose Deuterated Pyrazinamide washout->dose_a2 dose_b2 Group B: Dose Pyrazinamide-¹³C,¹⁵N washout->dose_b2 sampling2 Serial Blood Sampling (0-24h) dose_a2->sampling2 dose_b2->sampling2 bioanalysis LC-MS/MS Bioanalysis of Plasma Samples sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) bioanalysis->pk_analysis comparison Comparative Assessment of PK Profiles pk_analysis->comparison

Caption: Workflow for a crossover preclinical study comparing the pharmacokinetics of two isotopically labeled forms of Pyrazinamide.

Conclusion

References

Head-to-Head Comparison: Pyrazinamide-¹³C,¹⁵N vs. ¹⁴C-Pyrazinamide in Drug Development Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis treatment, playing a critical role in shortening therapy duration.[1] To rigorously evaluate its behavior in biological systems—a process vital for drug development and regulatory approval—researchers rely on isotopically labeled versions of the molecule. This guide provides a direct comparison between stable isotope-labeled Pyrazinamide-¹³C,¹⁵N and radio-labeled ¹⁴C-Pyrazinamide. The choice between these two powerful analytical tools depends fundamentally on the experimental goals, safety requirements, and the specific questions being addressed, from pharmacokinetics (PK) to total mass balance.

This document will detail the properties of each labeled compound, present quantitative data in comparative tables, provide example experimental protocols, and visualize key workflows to guide researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Core Principles of Isotopic Labeling
  • Stable Isotope Labeling (Pyrazinamide-¹³C,¹⁵N): This involves incorporating non-radioactive, heavier isotopes of elements like carbon (¹³C) and nitrogen (¹⁵N) into the PZA molecule.[2][3] These labeled molecules are chemically identical to the parent drug but have a higher mass.[3] Detection is achieved using mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio, allowing for precise differentiation and quantification of the labeled compound from its unlabeled counterpart.[4][5]

  • Radioisotope Labeling (¹⁴C-Pyrazinamide): This method incorporates a radioactive isotope, most commonly Carbon-14 (¹⁴C), into the PZA structure. ¹⁴C undergoes beta decay, emitting radiation that can be detected and quantified with high sensitivity using techniques like Liquid Scintillation Counting (LSC).[6][7][8] This method allows for the tracking of the total drug-related material (parent drug and all its metabolites) in a biological system.[9][10]

Comparative Analysis

The primary distinctions between Pyrazinamide-¹³C,¹⁵N and ¹⁴C-Pyrazinamide lie in their physical properties, detection methods, and ideal applications.

Data Presentation: Key Property Comparison
FeaturePyrazinamide-¹³C,¹⁵N (Stable Isotope-Labeled)¹⁴C-Pyrazinamide (Radio-Labeled)
Label Type Stable, non-radioactive isotopes (¹³C, ¹⁵N).[2]Radioactive isotope (¹⁴C).
Radioactivity None. Poses no radiation risk.[3]Yes. Emits low-energy beta particles.
Primary Detection Method Mass Spectrometry (LC-MS/MS).[4][11]Liquid Scintillation Counting (LSC).[6][7]
Key Applications Quantitative bioanalysis (PK studies), internal standard for LC-MS/MS, metabolic pathway elucidation.[5]"Gold standard" for ADME, mass balance, and tissue distribution studies (QWBA).[9][10][12]
Measurement Quantifies specific, known analytes (parent drug, specific metabolites).Quantifies total radioactivity, representing the sum of the parent drug and all metabolites.[9]
Safety & Handling Standard laboratory procedures. No radiation safety protocols required.[5]Requires specialized handling, licensed facilities, dosimetry, and radioactive waste disposal.[10][13]
Regulatory Context Widely used as an internal standard in validated bioanalytical methods.Required for human ADME / mass balance studies to support regulatory submissions (e.g., FDA).[10]

Application-Specific Performance

Pharmacokinetic (PK) Studies

For quantifying the concentration of Pyrazinamide in biological matrices like plasma, Pyrazinamide-¹³C,¹⁵N is the superior choice. It serves as an ideal internal standard for LC-MS/MS methods.[5][14] By adding a known amount of the labeled standard to a sample, it co-elutes with the unlabeled drug and corrects for variations during sample preparation and instrument analysis, enabling highly accurate and precise quantification.[5]

Absorption, Distribution, Metabolism, and Excretion (ADME) & Mass Balance Studies

¹⁴C-Pyrazinamide is the definitive tool for human ADME and mass balance studies.[10][12] Regulatory agencies require these studies to understand the full disposition of a drug.[9][10] By measuring total radioactivity in urine, feces, and plasma over time, researchers can account for 100% of the administered dose, ensuring no unexpected accumulation in the body.[10] This is a critical advantage, as MS-based methods can only detect metabolites that are known and ionizable.[9]

Metabolite Identification

Both labeled compounds are valuable for identifying metabolites.

  • With Pyrazinamide-¹³C,¹⁵N , metabolites can be identified in complex MS spectra by searching for the characteristic mass shift and isotopic pattern of the labeled drug.

  • With ¹⁴C-Pyrazinamide , fractions from an HPLC separation can be analyzed for radioactivity.[9] Those fractions containing radioactivity are known to contain drug-related material, which can then be isolated for structural elucidation by MS or NMR.

Experimental Protocols

Protocol 1: Quantification of Pyrazinamide in Plasma using LC-MS/MS with Pyrazinamide-¹³C,¹⁵N as an Internal Standard

Objective: To accurately determine the concentration of Pyrazinamide in human plasma samples.

Methodology:

  • Sample Preparation:

    • To 100 µL of human plasma, add 20 µL of Pyrazinamide-¹³C,¹⁵N internal standard (IS) working solution (e.g., at 500 ng/mL).

    • Vortex briefly to mix.

    • Add 400 µL of methanol to precipitate proteins.[15][16]

    • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new vial for analysis.[14]

  • LC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) system.[11]

    • Column: A reverse-phase C18 column (e.g., Hypersil Gold, 4.6 x 50 mm, 5 µm).[11]

    • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.[11]

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[11]

    • Detection: Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions.

      • Pyrazinamide: m/z 124.1 → 79.1[11]

      • Pyrazinamide-¹³C,¹⁵N (IS): The exact m/z will be slightly higher due to the heavy isotopes (e.g., m/z 127.1 → 81.1, assuming one ¹³C and two ¹⁵N labels).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (Pyrazinamide) to the internal standard (Pyrazinamide-¹³C,¹⁵N).

    • Determine the concentration of Pyrazinamide in the unknown samples by interpolating from a calibration curve constructed using known concentrations of the analyte and a constant concentration of the IS.

Protocol 2: In Vivo Mass Balance Study using ¹⁴C-Pyrazinamide

Objective: To determine the routes and extent of excretion of Pyrazinamide and its metabolites following a single oral dose.

Methodology:

  • Dosing:

    • Administer a single oral dose of ¹⁴C-Pyrazinamide to subjects (typically a small cohort of healthy volunteers in a clinical setting).[10] The total radioactive dose is carefully calculated to be safe and is often mixed with non-labeled drug.[10]

  • Sample Collection:

    • Collect all urine and feces produced by the subjects at predefined intervals for a period sufficient to ensure nearly complete excretion (e.g., 7-10 days, or until radioactivity in excreta falls below a certain threshold).[10]

    • Collect blood samples at specified time points to determine the plasma concentration of total radioactivity.

  • Sample Processing:

    • Plasma/Urine: A small, measured aliquot of the sample is mixed directly with a liquid scintillation cocktail.[17]

    • Feces: Samples are homogenized, and a representative portion is combusted in a sample oxidizer. The resulting ¹⁴CO₂ is trapped and then measured by LSC.

  • Radioactivity Measurement:

    • Instrument: A Liquid Scintillation Counter (LSC).

    • Procedure: Place the vials containing the sample and scintillation cocktail into the LSC. The instrument measures the beta emissions and reports the radioactivity in Disintegrations Per Minute (DPM). Quench correction is applied to account for any inhibition of the scintillation process.[7][18]

  • Data Analysis:

    • Calculate the total radioactivity excreted in urine and feces at each time interval.

    • Sum the total radioactivity over the entire collection period to determine the percentage of the administered dose recovered.

    • The results will provide a complete picture of how the drug is cleared from the body (e.g., 80% via urine, 15% via feces).

Visualizations

experimental_workflow_pk cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Pyrazinamide-¹³C,¹⁵N (Internal Standard) plasma->add_is precip Protein Precipitation (Methanol) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantification (Peak Area Ratio vs. Calibration Curve) lcms->quant

Caption: Workflow for quantitative PK analysis using Pyrazinamide-¹³C,¹⁵N.

mass_balance_workflow cluster_collection Sample Collection cluster_processing Sample Processing & Analysis dose Administer ¹⁴C-Pyrazinamide to Subject urine Urine dose->urine feces Feces dose->feces plasma Plasma dose->plasma lsc_urine Direct LSC urine->lsc_urine combust Homogenization & Combustion feces->combust lsc_plasma Direct LSC plasma->lsc_plasma result Data Analysis: Total Radioactivity Recovered (Mass Balance) lsc_urine->result lsc_feces LSC of Trapped ¹⁴CO₂ combust->lsc_feces lsc_feces->result lsc_plasma->result pza_moa cluster_bacillus Mycobacterium tuberculosis pza_ext Pyrazinamide (PZA) (Extracellular) pza_int PZA (Intracellular) pza_ext->pza_int Passive Diffusion pzase Pyrazinamidase (pncA gene) pza_int->pzase poa Pyrazinoic Acid (POA) (Active Form) pzase->poa damage Cellular Damage (Membrane Disruption) poa->damage Accumulation at acidic pH

References

Navigating the Frontier of Metabolic Research: A Comparative Guide to In Vivo Tracers, Featuring a Proposed Validation for Pyrazinamide-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of metabolic investigation, the selection of an appropriate in vivo tracer is paramount. While established tracers like 13C-glucose and 13C,15N-glutamine have paved the way for significant discoveries, the exploration of novel tracers is crucial for expanding our understanding of specific metabolic pathways. This guide provides a comparative overview of existing stable isotope tracers and introduces a proposed validation framework for a promising new candidate: Pyrazinamide-13C,15N.

Currently, direct validation studies and established in vivo applications of this compound as a metabolic tracer are not extensively documented in publicly available research. However, based on the well-understood principles of stable isotope tracing, we can propose a robust validation workflow. This guide will compare the potential of this compound with widely-used tracers and provide the necessary experimental framework for its validation.

The Metabolic Journey of Pyrazinamide: A Known Pathway

Pyrazinamide (PZA), a cornerstone drug in tuberculosis therapy, undergoes a specific metabolic transformation primarily in the liver. Understanding this pathway is the first step in its potential application as a metabolic tracer. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase. POA is then hydroxylated by xanthine oxidase to form 5-hydroxypyrazinoic acid (5-OH-PA).[1][2][3] This known pathway provides a clear set of metabolites to track when using a labeled version of PZA.

PZA Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) PZA->POA Amidase OH_PZA 5-Hydroxy-Pyrazinamide (5-OH-PZA) PZA->OH_PZA Xanthine Oxidase OH_POA 5-Hydroxy-Pyrazinoic Acid (5-OH-PA) POA->OH_POA Xanthine Oxidase OH_PZA->OH_POA Amidase cluster_Preclinical Preclinical Model cluster_Analytical Analytical Platform cluster_Data Data Analysis Tracer_Admin Tracer Administration (this compound) Sample_Collection Sample Collection (Blood, Urine, Tissues) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Isotopologue_Analysis Isotopologue Distribution Analysis LCMS_Analysis->Isotopologue_Analysis Flux_Calculation Metabolic Flux Calculation Isotopologue_Analysis->Flux_Calculation

References

Comparative Metabolic Profiling of M. tuberculosis: A Guide to Understanding Pyrazinamide's Unique Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of Pyrazinamide (PZA) on Mycobacterium tuberculosis (M. tuberculosis), contextualized with other first-line anti-tubercular drugs. While direct comparative studies utilizing ¹³C,¹⁵N-labeled Pyrazinamide are not extensively available in public literature, this document synthesizes current knowledge on the distinct metabolic impact of PZA and offers a framework for understanding its unique mechanism of action through metabolomic approaches.

Executive Summary

Pyrazinamide is a critical first-line drug for tuberculosis treatment, uniquely effective against non-replicating, persistent bacteria. Its mechanism is multifaceted, primarily targeting Coenzyme A (CoA) biosynthesis, which is essential for numerous metabolic pathways including fatty acid and energy metabolism. This guide contrasts PZA's metabolic impact with that of Isoniazid (INH) and Ethambutol (EMB), which primarily disrupt cell wall synthesis. Understanding these differential metabolic signatures is crucial for the development of novel anti-tubercular agents and combination therapies.

Comparative Mechanisms of Action

The primary mechanisms of action for PZA, INH, and EMB are distinct, leading to different downstream metabolic consequences.

DrugPrimary Target/ProcessKey Metabolic Impact
Pyrazinamide (PZA) Aspartate decarboxylase (PanD) in Coenzyme A biosynthesis.[1][2][3][4]Disrupts pathways reliant on CoA, including the TCA cycle, fatty acid synthesis, and amino acid metabolism.[1][2][3][4]
Isoniazid (INH) Enoyl-acyl carrier protein reductase (InhA) in mycolic acid synthesis.[5][6][7][8][9]Primarily inhibits the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall.[5][6][7][8][9]
Ethambutol (EMB) Arabinosyl transferases (EmbA/B/C) in arabinogalactan synthesis.[10][][12][13][14]Inhibits the synthesis of arabinogalactan, a key structural component of the mycobacterial cell wall.[10][][12][13][14]

Comparative Metabolic Profiling Data

The following table summarizes the expected differential impact on key metabolic pathways in M. tuberculosis when treated with PZA compared to other first-line drugs. This data is inferred from the known mechanisms of action. A direct comparative metabolic profiling study using ¹³C,¹⁵N-PZA would provide more definitive quantitative insights.

Metabolic PathwayExpected Impact of Pyrazinamide (PZA)Expected Impact of Isoniazid (INH) & Ethambutol (EMB)Rationale for Difference
Coenzyme A (CoA) Biosynthesis Significant Decrease in CoA and its precursors downstream of PanD.[1][2][3][4]Minimal direct impact.PZA's active form, pyrazinoic acid (POA), directly binds to and leads to the degradation of PanD, a key enzyme in the CoA biosynthetic pathway.[1][3]
TCA Cycle Disrupted. Accumulation of upstream intermediates and depletion of downstream metabolites.Indirect effects due to cellular stress, but not the primary target.The TCA cycle is heavily dependent on Acetyl-CoA. PZA-induced CoA depletion would limit the entry of carbon sources into the cycle.
Fatty Acid Synthesis (FAS-II) Inhibited. Reduced levels of long-chain fatty acids.Directly Inhibited by INH. Reduced levels of mycolic acids.[5][6][7][8][9]PZA's effect is due to CoA depletion, a necessary cofactor for fatty acid synthesis.[2] INH directly targets the InhA enzyme in the FAS-II pathway.[5][6][7][8][9]
Mycolic Acid Synthesis Indirectly inhibited due to reduced fatty acid precursors.Directly and strongly inhibited by INH. [5][6][7][8][9]INH is a specific inhibitor of mycolic acid biosynthesis.[5][6][7][8][9]
Arabinogalactan Synthesis Minimal direct impact.Directly inhibited by EMB. [10][][12][13][14]EMB specifically targets the arabinosyl transferases involved in this pathway.[10][][12][13][14]
Amino Acid Metabolism Altered. Changes in the levels of amino acids derived from TCA cycle intermediates.Less direct impact compared to PZA.Disruption of the TCA cycle by PZA would affect the pool of precursor molecules for amino acid synthesis.
Central Carbon Metabolism Broadly affected. Perturbations in glycolysis, gluconeogenesis, and the pentose phosphate pathway.[15][16][17][18][19]Secondary effects due to bactericidal/bacteriostatic action.The central carbon metabolism is intricately linked to CoA-dependent pathways.[15][16][17][18][19]

Experimental Protocols

Detailed methodologies are crucial for reproducible comparative metabolomic studies. Below are generalized protocols for key experiments.

M. tuberculosis Culture and Drug Treatment for Metabolomics
  • Culture Conditions: M. tuberculosis (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C with shaking.

  • Drug Exposure: Mid-log phase cultures (OD₆₀₀ ≈ 0.6-0.8) are treated with the respective drugs at their minimum inhibitory concentration (MIC) or multiples thereof. For comparative analysis, untreated cultures serve as a control.

    • Pyrazinamide: Typically used at acidic pH (e.g., 5.5) to ensure activity.

    • Isoniazid and Ethambutol: Used at neutral pH.

  • Stable Isotope Labeling (for flux analysis): For studies involving ¹³C and ¹⁵N, the growth medium is supplemented with labeled substrates, such as [U-¹³C]-glucose, [¹³C₃]-glycerol, or [¹⁵N]-ammonium chloride. The labeling is carried out until a metabolic steady state is reached.

Metabolite Extraction
  • Quenching: Bacterial cultures are rapidly cooled to quench metabolic activity. This is often done by adding the culture to a cold solution (e.g., -20°C methanol or a dry ice/ethanol bath).

  • Harvesting: Cells are harvested by centrifugation at low temperatures.

  • Lysis and Extraction: The cell pellet is resuspended in a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water. Cell lysis is achieved through methods like bead beating or sonication.

  • Separation: The extract is centrifuged to separate the soluble metabolites from cell debris. The supernatant containing the metabolites is collected for analysis.

LC-MS Based Metabolomic Analysis
  • Chromatography: The metabolite extract is injected into a liquid chromatography (LC) system. A reversed-phase C18 column is commonly used for separating a wide range of metabolites. A gradient elution with solvents like water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B) is typically employed.

  • Mass Spectrometry: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both positive and negative ionization modes to cover a broad spectrum of metabolites.

  • Data Analysis: The raw data is processed using software like XCMS or MZmine for peak picking, alignment, and quantification. Statistical analysis (e.g., PCA, OPLS-DA) is then used to identify significantly altered metabolites between different treatment groups.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_culture 1. M. tuberculosis Culture cluster_treatment 2. Drug Treatment cluster_sample_prep 3. Sample Preparation cluster_analysis 4. Data Acquisition & Analysis Culture M. tuberculosis Culture (Mid-log phase) PZA Pyrazinamide (with ¹³C,¹⁵N labels if applicable) Culture->PZA INH Isoniazid Culture->INH EMB Ethambutol Culture->EMB Control Untreated Control Culture->Control Quench Metabolic Quenching PZA->Quench INH->Quench EMB->Quench Control->Quench Extract Metabolite Extraction Quench->Extract LCMS LC-MS Analysis Extract->LCMS Data Data Processing & Statistical Analysis LCMS->Data Results Comparative Metabolic Profiles Data->Results

Caption: Experimental workflow for comparative metabolic profiling.

Signaling Pathways Affected by Anti-Tubercular Drugs

Signaling_Pathways cluster_cellwall Cell Wall Synthesis cluster_metabolism Central Metabolism MycolicAcid Mycolic Acid Synthesis CellWall Cell Wall Integrity MycolicAcid->CellWall Arabinogalactan Arabinogalactan Synthesis Arabinogalactan->CellWall CoA Coenzyme A Biosynthesis TCA TCA Cycle CoA->TCA FAS Fatty Acid Synthesis CoA->FAS Metabolism Cellular Metabolism & Energy TCA->Metabolism FAS->Metabolism PZA Pyrazinamide PZA->CoA INH Isoniazid INH->MycolicAcid EMB Ethambutol EMB->Arabinogalactan

Caption: Targeted pathways of first-line anti-tubercular drugs.

References

Precision in Pyrazinamide Quantification: A Comparative Analysis of Isotope-Labeled and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accurate and precise quantification of pyrazinamide, a first-line anti-tuberculosis drug, in complex biological samples is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides an objective comparison of the performance of pyrazinamide quantification using a stable isotope-labeled internal standard, exemplified by Pyrazinamide-¹³C,¹⁵N, with alternative analytical methods. The inclusion of supporting experimental data and detailed methodologies aims to facilitate an informed choice of quantification strategy.

The use of a stable isotope-labeled internal standard, such as Pyrazinamide-¹³C,¹⁵N, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical quantification. This is due to its ability to minimize variations arising from sample preparation and matrix effects, thereby ensuring high accuracy and precision.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of different analytical methods for pyrazinamide quantification based on published validation data.

Table 1: Performance of LC-MS/MS Methods for Pyrazinamide Quantification

ParameterConcentration Range (µg/mL)Precision (%RSD)Accuracy (%Recovery or % of Nominal)Lower Limit of Quantification (LLOQ) (µg/mL)Reference
LC-MS/MS 1.0 - 100< 15%85 - 115%1.0[1]
LC-MS/MS 0.935 - 60.408< 9.86%> 61% (Extraction Recovery)0.935[2]
LC-MS/MS 1 - 65Not explicitly statedValidated according to EMA guidelines1[3]
UPLC-MS/MS 0.5 - Not specifiedIntra-day: 6.0-19.4% Inter-day: 4.7-12.9%Intra-day: 94.3-115.7% Inter-day: 86.4-106.2%0.5[4]

Table 2: Performance of Alternative Methods for Pyrazinamide Quantification

MethodConcentration Range (µg/mL)Precision (%RSD)Accuracy (%Recovery)Lower Limit of Quantification (LOQ) (µg/mL)Reference
RP-HPLC 20 - 120< 2%Not explicitly statedNot explicitly stated
UV Spectrophotometry 1.11 - 13.33< 2%99.4 - 103.0%0.0415 - 0.0546[5]
HPLC 0.05 - 0.38.00%94.60 ± 7.57%0.05[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the key quantification methods discussed.

Protocol 1: LC-MS/MS Quantification of Pyrazinamide

This method is designed for the sensitive and selective quantification of pyrazinamide in human plasma.

  • Sample Preparation:

    • A small volume of plasma sample (e.g., 200 µL) is aliquoted.[2]

    • An internal standard (ideally Pyrazinamide-¹³C,¹⁵N) is added.

    • Proteins are precipitated using an organic solvent like methanol or through solid-phase extraction.[1][2]

    • The sample is centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used (e.g., Hypersil Gold, Gemini C18).[1][2]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid in water) is employed.[1][2]

    • Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[2][6]

    • Injection Volume: A small volume (e.g., 10 µL) is injected into the LC system.[2]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.[2][3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for high selectivity and sensitivity.[3]

    • MRM Transitions: The precursor to product ion transitions monitored are specific for pyrazinamide (e.g., m/z 124.1 → 79.16) and the internal standard.[2]

Protocol 2: RP-HPLC-UV Quantification of Pyrazinamide

This method is suitable for the quantification of pyrazinamide in bulk drug and pharmaceutical dosage forms.

  • Sample Preparation:

    • The sample is accurately weighed and dissolved in a suitable solvent.

    • The solution is filtered through a membrane filter (e.g., 0.45 µm).[6]

  • Chromatographic Conditions:

    • Column: A C8 or C18 reverse-phase column is typically used.

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of phosphate buffer and methanol, is common.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Detection: UV detection is performed at the maximum absorbance wavelength of pyrazinamide, which is around 269 nm.

Visualizing the Workflow

Diagrams can effectively illustrate complex experimental processes. The following Graphviz diagram outlines a typical workflow for the LC-MS/MS quantification of pyrazinamide using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Pyrazinamide-¹³C,¹⁵N (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc Chromatographic Separation (HPLC) injection->hplc ms Mass Spectrometric Detection (MS/MS) hplc->ms quantification Quantification (Peak Area Ratio) ms->quantification

Caption: Experimental workflow for Pyrazinamide quantification.

This logical diagram illustrates the sequential steps from sample preparation to data analysis in a typical LC-MS/MS experiment for pyrazinamide quantification.

logical_relationship cluster_method Analytical Method cluster_performance Performance Metrics lcms LC-MS/MS with Pyrazinamide-¹³C,¹⁵N accuracy High Accuracy lcms->accuracy precision High Precision lcms->precision selectivity High Selectivity lcms->selectivity sensitivity High Sensitivity lcms->sensitivity cost Higher Cost & Complexity lcms->cost hplc HPLC-UV mod_accuracy Good Accuracy hplc->mod_accuracy mod_precision Good Precision hplc->mod_precision mod_selectivity Moderate Selectivity hplc->mod_selectivity mod_sensitivity Lower Sensitivity hplc->mod_sensitivity lower_cost Lower Cost & Simplicity hplc->lower_cost

Caption: Method comparison for Pyrazinamide analysis.

This diagram provides a high-level comparison of the key performance characteristics of LC-MS/MS with a stable isotope-labeled internal standard versus HPLC-UV for pyrazinamide analysis.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Pyrazinamide-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Pyrazinamide-13C,15N, a stable isotope-labeled compound used in tuberculosis research. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Chemical and Physical Properties

Understanding the properties of this compound is the first step in safe handling and disposal. As the isotopic labeling with ¹³C and ¹⁵N does not alter the chemical characteristics of the molecule, the properties are analogous to those of unlabeled pyrazinamide.

PropertyValue
Appearance White crystalline powder[1]
Molecular Formula C₄¹³CH₅N₂¹⁵NO
Molecular Weight Approximately 125.10 g/mol
Melting Point 189 - 191 °C[2]
Solubility Slightly soluble in water[1]
Stability Stable under normal conditions[3]
Incompatibilities Strong oxidizing agents[3]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[3]

  • Eye Protection: Safety goggles or glasses should be worn.[3]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound, like other chemical waste, must be conducted in accordance with all applicable federal, state, and local regulations.[2] The following protocol outlines the general steps for its disposal in a laboratory setting.

1. Waste Identification and Segregation:

  • Labeling: Clearly label a dedicated waste container as "Hazardous Waste: this compound". Include the chemical name and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS guidelines. Incompatible materials can lead to dangerous reactions.

2. Disposal of Unused or Expired Product:

  • Solid Waste: For solid this compound, carefully transfer the material into the labeled hazardous waste container. Avoid creating dust.[3]

  • Solutions: If the compound is in a solution, it should be collected in a compatible, leak-proof container. Do not dispose of it down the drain.

3. Disposal of Contaminated Materials:

  • Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with this compound should be placed in the designated solid hazardous waste container.

  • Empty Containers:

    • Thoroughly empty the original container.

    • The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[4]

    • After rinsing, deface or remove the original label.[4] The container can then typically be disposed of as regular lab glass or plastic waste, but confirm this with your institutional guidelines.

4. Waste Storage and Collection:

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated area, away from incompatible materials.

  • Collection: Arrange for the collection of the hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Need to Dispose of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it Unused Product or Contaminated Material? B->C D Place in Labeled Hazardous Waste Container C->D Unused Product E Is it the Original Container? C->E Contaminated Material H Store Waste Container Securely D->H E->D Other Materials F Collect First Rinseate as Hazardous Waste E->F Original Container G Deface Label and Dispose of Empty Container per EHS Guidelines F->G I Arrange for EHS Pickup H->I J End: Proper Disposal Complete I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.